ATTO 532
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32ClN3O14S2 |
|---|---|
Molecular Weight |
746.2 g/mol |
IUPAC Name |
[9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-6-(ethylamino)-4,5-disulfoxanthen-3-ylidene]-ethylazanium perchlorate |
InChI |
InChI=1S/C29H31N3O10S2.ClHO4/c1-4-30-21-14-12-19-24(17-9-6-7-10-18(17)29(35)32(3)16-8-11-23(33)34)20-13-15-22(31-5-2)28(44(39,40)41)26(20)42-25(19)27(21)43(36,37)38;2-1(3,4)5/h6-7,9-10,12-15,30H,4-5,8,11,16H2,1-3H3,(H,33,34)(H,36,37,38)(H,39,40,41);(H,2,3,4,5) |
InChI Key |
FJCZDQYXCOQVSV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Spectroscopic Signature of ATTO 532: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ATTO 532, a fluorescent label analogous to the well-established rhodamine 6G, stands out in the field of fluorescence applications due to its robust spectral characteristics.[1][2][3] This technical guide provides an in-depth overview of the spectral properties of this compound, tailored for professionals in research and drug development. Key features of this dye include its strong absorption, high fluorescence quantum yield, and notable photo- and thermal stability, coupled with excellent water solubility.[1][2][4][5] These attributes make it an ideal candidate for a wide range of high-sensitivity applications, from single-molecule detection to advanced microscopy techniques.[1][2][3]
Core Spectral Characteristics
The utility of a fluorophore is fundamentally defined by its spectral properties. For this compound, these properties have been well-characterized, providing a reliable basis for experimental design and data interpretation. The key spectral parameters are summarized in the table below.
| Spectral Property | Value | Units | Notes |
| Absorption Maximum (λabs) | 532[1][3][6][7] | nm | The peak wavelength for absorbing light. |
| Emission Maximum (λem) | 552[4][8], 553[1][3][6][9] | nm | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient (εmax) | 1.15 x 105[1][6][7] | M-1cm-1 | A measure of how strongly the dye absorbs light at its absorption maximum. |
| Fluorescence Quantum Yield (ηfl) | 90[1][6] | % | The efficiency of converting absorbed photons into emitted photons. |
| Fluorescence Lifetime (τfl) | 3.8[3][6], 4.1[1] | ns | The average time the molecule stays in its excited state before emitting a photon. |
| Excitation Range | 515 - 545[1][2][4] | nm | The optimal range of wavelengths for excitation. |
| Correction Factor (CF260) | 0.22[1][6] | Used for calculating the degree of labeling for dye-DNA conjugates. | |
| Correction Factor (CF280) | 0.11[1][6] | Used for calculating the degree of labeling for dye-protein conjugates. |
Note: The optical data for the carboxy derivative were measured in an aqueous solution.[10] Molar extinction coefficient values are typically measured in ddH₂O or PBS.[11]
Experimental Considerations and Methodologies
While detailed, step-by-step experimental protocols for the determination of all spectral properties of this compound are not extensively published in the provided search results, general methodologies for fluorophore characterization are well-established in the scientific literature. The characterization of fluorescent dyes like this compound typically involves the following standard spectroscopic techniques:
-
Absorption Spectroscopy: An ultraviolet-visible (UV-Vis) spectrophotometer is used to measure the absorbance of the dye solution across a range of wavelengths. The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs). The molar extinction coefficient (εmax) is then calculated using the Beer-Lambert law, which requires a known concentration of the dye.
-
Fluorescence Spectroscopy: A spectrofluorometer is employed to measure the fluorescence emission spectrum. The sample is excited at its absorption maximum (or another suitable wavelength), and the emitted light is scanned over a range of wavelengths to determine the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions.
-
Fluorescence Lifetime Measurement: Time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are used to measure the fluorescence lifetime. This involves exciting the sample with a pulsed light source and measuring the decay of the fluorescence intensity over time.
For protein labeling applications, it is crucial to work within a pH range of 7.0-7.5 to ensure efficient and stable covalent bond formation between the dye's maleimide (B117702) derivative and the thiol groups of the protein.[9] Protein concentrations should ideally be at least 2 mg/ml for effective labeling.[9][10]
Visualizing the Fluorescence Process
The fundamental process of fluorescence involves the absorption of a photon, leading to an excited electronic state, followed by the emission of a photon of longer wavelength (lower energy) as the molecule returns to its ground state. This relationship is visualized in the following diagram:
Caption: Excitation and emission process of this compound.
Applications in Research and Development
The favorable spectral properties of this compound make it a versatile tool for a multitude of applications in life sciences and drug development.[1][2][4] Its high quantum yield and strong absorption are particularly advantageous for high-sensitivity detection, including single-molecule studies.[1][12] The dye is also well-suited for various microscopy techniques, such as stimulated emission depletion (STED) microscopy, PALM, and dSTORM, as well as for flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][2][10][12] The availability of derivatives like NHS-esters and maleimides allows for the straightforward labeling of proteins and other biomolecules.[1][5] The recommended excitation source for this compound is the 532 nm output from a frequency-doubled Nd:YAG laser.[1][2]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. metabion.com [metabion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Fluorescent Labels: 500 nm - 600 nm | Products | Leica Microsystems [leica-microsystems.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]
- 12. This compound BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
ATTO 532: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye ATTO 532, focusing on its core spectroscopic characteristics, experimental protocols for its use, and its application in advanced fluorescence-based methodologies.
Core Spectroscopic Properties of this compound
This compound is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3][4] It is recognized for its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3][4] These characteristics make it a versatile tool for a wide range of applications in biological research, including single-molecule detection, flow cytometry, and high-resolution microscopy.[1][4]
The key quantitative spectroscopic and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [1][3] |
| Emission Maximum (λem) | 553 nm | [1][3] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 cm^-1 M^-1 | [5] |
| Fluorescence Quantum Yield (ΦF) | 0.90 | [3] |
| Fluorescence Lifetime (τ) | 3.8 ns | [3] |
| Molecular Weight (as NHS-ester) | 1081 g/mol | [1] |
| Recommended Excitation Source | 532 nm laser (e.g., frequency-doubled Nd:YAG) | [1] |
Understanding the Fluorescence Mechanism
The process of fluorescence, as exhibited by this compound, can be visually understood through a Jablonski diagram. This diagram illustrates the electronic transitions that occur when a fluorophore absorbs and subsequently emits light.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in experimental settings. Below are protocols for common procedures involving this fluorophore.
Protein Labeling with this compound NHS-Ester
This protocol outlines the steps for covalently labeling proteins with amine-reactive this compound NHS-ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine. If necessary, dialyze the protein solution against PBS.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3 by adding 1 M sodium bicarbonate buffer. This is crucial for the efficient reaction of the NHS-ester with primary amines.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved this compound NHS-ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5-10 fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the this compound-labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 532 nm (for this compound).
General Workflow for Fluorescence Microscopy
The following diagram illustrates a typical workflow for preparing and imaging a biological sample using a fluorescently labeled probe, such as an antibody conjugated to this compound.
Caption: A generalized experimental workflow for immunofluorescence microscopy.
Protocol for Fluorescence In Situ Hybridization (FISH) with an this compound-Labeled Probe
This protocol provides a general guideline for performing FISH on cultured cells using a probe labeled with this compound.
Materials:
-
Cultured cells on coverslips
-
This compound-labeled DNA or RNA probe
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer
-
Wash buffers (e.g., SSC buffers of varying concentrations)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Hybridization:
-
Prepare the hybridization solution containing the this compound-labeled probe at the desired concentration.
-
Denature the probe and the cellular DNA/RNA by heating.
-
Apply the hybridization solution to the coverslips and incubate overnight in a humidified chamber at the appropriate hybridization temperature.
-
-
Washing:
-
Perform a series of post-hybridization washes with increasing stringency (e.g., decreasing concentrations of SSC buffer and increasing temperature) to remove the unbound probe.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the this compound signal using a fluorescence microscope equipped with appropriate filters for excitation and emission.
-
Applications in Advanced Microscopy
This compound is particularly well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy.[1] Its high photostability and brightness allow for the repeated excitation and depletion cycles required to achieve sub-diffraction resolution imaging. When using this compound for STED microscopy, it is crucial to use a mounting medium with a refractive index that matches the immersion oil of the objective lens to minimize optical aberrations.
Signaling Pathway Visualization
Fluorescently labeled molecules are instrumental in visualizing and understanding cellular signaling pathways. For instance, a protein involved in a signaling cascade can be tagged with this compound to track its localization and interactions within the cell upon pathway activation.
Caption: A generic signaling pathway illustrating the role of a fluorescently labeled protein.
References
ATTO 532: A Comprehensive Technical Guide to its Fluorescence Quantum Yield and Lifetime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core photophysical properties of the fluorescent dye ATTO 532, with a specific focus on its fluorescence quantum yield and lifetime. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.
Introduction to this compound
This compound is a high-performance fluorescent label that belongs to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2] These features make it a versatile probe for a wide array of applications, including single-molecule detection, high-resolution microscopy (such as STED and PALM), flow cytometry, and fluorescence in-situ hybridization (FISH).[1][3] The dye is efficiently excited by the 532 nm laser line, a common feature in many fluorescence-based instruments.[3]
Core Photophysical Properties
The fluorescence of this compound is governed by its molecular structure and its interaction with the surrounding environment. The key photophysical parameters are summarized in the tables below. The data presented here is primarily for this compound in aqueous solutions. Notably, the manufacturer states that due to the rigid structure of ATTO dyes, their optical properties are nearly independent of solvent and temperature.[4][5]
Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 - 533 nm | [6][7] |
| Emission Maximum (λem) | 552 - 560 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~115,000 M-1cm-1 | [7] |
| Recommended Excitation Source | 532 nm (e.g., frequency-doubled Nd:YAG laser) | [1][3] |
Quantum Yield and Lifetime
| Property | Value | Reference |
| Fluorescence Quantum Yield (ΦF) | ~0.90 (or 90%) | [7] |
| Fluorescence Lifetime (τF) | ~3.8 - 4.1 ns | [3] |
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime is crucial for the quantitative analysis of fluorescence-based assays. Below are detailed methodologies for these key experiments.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is the most common approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.
Materials:
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound solution of unknown quantum yield
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
High-purity solvent (e.g., deionized water, ethanol)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent.
-
The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength (e.g., 510 nm).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Measure the fluorescence emission of a solvent blank for background correction.
-
-
Data Analysis:
-
Correct the recorded fluorescence spectra for the instrument's spectral response and subtract the solvent blank.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
The slope of the resulting linear fit for each data set (Grad) is determined.
-
The quantum yield of the this compound sample (ΦF,Sample) is calculated using the following equation:
ΦF,Sample = ΦF,Standard * (GradSample / GradStandard) * (η2Sample / η2Standard)
Where:
-
ΦF,Standard is the quantum yield of the standard.
-
GradSample and GradStandard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
ηSample and ηStandard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.
Materials:
-
TCSPC system, including:
-
Pulsed light source with a high repetition rate (e.g., a picosecond diode laser at 532 nm)
-
Fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode)
-
TCSPC electronics
-
-
Cuvette with the this compound solution
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate excitation source and detector.
-
Optimize the collection optics to maximize the signal from the sample.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the instrument response function by recording the temporal profile of the scattered light from the scattering solution at the excitation wavelength. The IRF represents the time response of the measurement system.
-
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the this compound sample solution.
-
Collect the fluorescence decay data by recording the arrival times of single photons emitted from the sample relative to the excitation pulses.
-
The data is collected until a sufficient number of photons have been detected to generate a statistically significant decay curve.
-
-
Data Analysis:
-
The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model, after deconvolution with the measured IRF.
-
The fluorescence lifetime (τF) is the time constant of the exponential decay. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τF)
Where I0 is the intensity at time t=0.
-
Visualizations
Jablonski Diagram
The following diagram illustrates the electronic transitions that occur during the process of fluorescence, as described by the Jablonski diagram.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps in determining the fluorescence quantum yield using the comparative method.
Conclusion
This compound is a robust and highly fluorescent dye with a high quantum yield and a fluorescence lifetime in the nanosecond range, making it an excellent choice for a variety of fluorescence-based applications in research and drug development. This guide provides the core photophysical data and standardized protocols for the accurate determination of its key fluorescence parameters. The inherent stability of its optical properties across different environments further enhances its utility as a reliable fluorescent probe.
References
- 1. metabion.com [metabion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound-N Oligo Modifications from Gene Link [genelink.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. This compound BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
Key features and advantages of using ATTO 532 dye
For Researchers, Scientists, and Drug Development Professionals
ATTO 532 is a high-performance fluorescent dye belonging to the rhodamine family of dyes. It is characterized by its strong absorption and high fluorescence quantum yield, making it an exceptional tool for a wide range of applications in biological research and drug development.[1][2][3][4][5] This guide provides an in-depth overview of the key features, advantages, and experimental protocols associated with the use of this compound.
Core Features and Advantages
This compound is renowned for its photostability and hydrophilicity.[6][7][8] Its rigid molecular structure prevents cis-trans isomerization, leading to consistent optical properties that are largely independent of the solvent and temperature.[6] Key advantages of this compound include:
-
High Photostability: this compound exhibits remarkable resistance to photobleaching, enabling long-term imaging experiments and the detection of single molecules.[1][2][3][4][5][6][8][9]
-
Strong Absorption and High Quantum Yield: With a high molar absorptivity and a fluorescence quantum yield of up to 90%, this compound provides bright, easily detectable fluorescent signals.[1][3][5][9][10]
-
Excellent Water Solubility: Its hydrophilic nature ensures good solubility in aqueous buffers, minimizing aggregation and making it ideal for biological applications.[2][3][4][5][6][7][8][9]
-
Versatile Applications: this compound is suitable for a broad array of techniques, including super-resolution microscopy (STED, PALM, dSTORM), single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3][4][5][8][9]
Spectroscopic Properties
The spectroscopic characteristics of this compound make it compatible with common laser lines, particularly the 532 nm output of frequency-doubled Nd:YAG lasers.[1][3][5][7][9]
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [1] |
| Emission Maximum (λem) | 553 nm | [1] |
| Molar Absorptivity (ε) | 1.15 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 0.90 | [1] |
| Fluorescence Lifetime (τfl) | 3.8 - 4.1 ns | [1][10] |
Experimental Protocols
Labeling Proteins with this compound NHS Ester
This protocol describes the labeling of primary amines (e.g., on lysine (B10760008) residues) in proteins using this compound NHS ester.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS beforehand.
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2 mg/mL.
-
Labeling Reaction: Add the dye solution to the protein solution while gently stirring. A 10:1 molar ratio of dye to protein is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with continuous rotation or shaking, protected from light.[10]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the this compound-labeled protein.
Labeling Proteins with this compound Maleimide (B117702)
This protocol is for labeling sulfhydryl groups (e.g., on cysteine residues) in proteins.
Materials:
-
Protein of interest (50-100 µM in a suitable buffer)
-
This compound maleimide
-
Anhydrous, amine-free DMSO
-
Buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., DTT or TCEP) (optional)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen buffer at a concentration of 50-100 µM.[11]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP.[11] If using DTT, it must be removed by dialysis before labeling.[11]
-
Dye Solution Preparation: Prepare a 10-20 mM stock solution of this compound maleimide in DMSO immediately before use.[11]
-
Labeling Reaction: Add a 10-20 molar excess of the dye solution to the protein solution dropwise while stirring.[11]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume any excess maleimide.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.
Visualizations
Caption: Workflow for labeling proteins with this compound NHS ester.
Caption: Example signaling pathway with an this compound labeled protein.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. This compound carboxy | Fluorescent Dye | | Invivochem [invivochem.com]
- 8. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
ATTO 532 for Single-Molecule Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the suitability of the fluorescent dye ATTO 532 for single-molecule detection applications. Renowned for its exceptional photophysical properties, this compound has emerged as a robust tool for researchers delving into the intricacies of molecular interactions, conformational changes, and biological signaling pathways at the individual molecule level. This document provides a comprehensive overview of its characteristics, protocols for its use, and a comparative analysis with other commonly used fluorophores.
Core Photophysical Properties of this compound
This compound is a rhodamine-based fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it highly suitable for single-molecule detection.[1][2][3][4] Its excellent water solubility further enhances its utility in biological applications.[2][4] The dye is efficiently excited by the 532 nm laser line, a common feature in many single-molecule microscopy setups.[2][3]
Comparative Analysis of Key Fluorophores
To aid in the selection of the most appropriate dye for a given single-molecule experiment, the following table summarizes the key photophysical properties of this compound in comparison to two other widely used fluorophores in a similar spectral range: Alexa Fluor 532 and Cy3.
| Property | This compound | Alexa Fluor 532 | Cy3 |
| Excitation Maximum (nm) | 532[5] | 532[6] | ~550[7] |
| Emission Maximum (nm) | 553[5] | 554[6] | ~570[7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 115,000[5] | 81,000[6] | 150,000 |
| Fluorescence Quantum Yield | 0.90[5] | 0.61[6] | ~0.15-0.3[7] |
| Fluorescence Lifetime (ns) | 3.8[5] | 2.5 | ~0.2-0.5 |
| Relative Photostability | High[2][4] | High[8] | Moderate[7] |
Experimental Protocols for Single-Molecule Studies
The successful application of this compound in single-molecule experiments hinges on proper labeling of the target biomolecule and the creation of an optimal imaging environment that enhances photostability.
Labeling of Proteins and Oligonucleotides
This compound is commercially available with various reactive groups, most commonly as an N-hydroxysuccinimide (NHS) ester for labeling primary amines (e.g., lysine (B10760008) residues in proteins or amine-modified oligonucleotides) and as a maleimide (B117702) for labeling sulfhydryl groups (e.g., cysteine residues in proteins).
Protocol for Labeling Proteins with this compound NHS Ester:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-9.0.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.
Protocol for Labeling Proteins with this compound Maleimide:
-
Protein Preparation: Dissolve the protein in a buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES). If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP.
-
Dye Preparation: Immediately before use, dissolve the this compound maleimide in anhydrous, amine-free DMSO or DMF.
-
Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from free dye using a gel filtration column or dialysis.
Single-Molecule Imaging Protocol
This protocol outlines the key steps for a typical single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy with immobilized molecules labeled with a donor (e.g., this compound) and an acceptor dye.
-
Surface Passivation: Clean glass coverslips thoroughly and passivate the surface to prevent non-specific binding of biomolecules. This is commonly achieved by coating with a layer of polyethylene (B3416737) glycol (PEG), often including a fraction of biotinylated PEG for subsequent immobilization.
-
Sample Immobilization:
-
Incubate the passivated surface with streptavidin.
-
Introduce the biotinylated and fluorescently labeled biomolecules at a pM concentration to achieve a sparse distribution of single molecules.
-
-
Imaging Buffer Preparation: A crucial component for single-molecule imaging is the imaging buffer, which typically includes an oxygen scavenging system to reduce photobleaching and a triplet-state quencher to minimize blinking. A commonly used imaging buffer composition is:
-
A suitable biological buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).
-
An oxygen scavenging system:
-
Glucose oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 0.04 mg/mL)
-
Glucose (e.g., 0.4% w/v)
-
-
A triplet-state quencher (e.g., 1-2 mM Trolox).
-
-
Data Acquisition with TIRF Microscopy:
-
Mount the sample on the TIRF microscope.
-
Use a 532 nm laser to excite the this compound donor fluorophore.
-
Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive EMCCD or sCMOS camera.
-
Acquire a time-series of images (a "movie") with a typical frame rate of 10-100 ms (B15284909) per frame to capture the dynamics of the system.
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound is an outstanding fluorescent dye for single-molecule detection, offering a superior combination of high quantum yield, strong molar extinction, and excellent photostability. These characteristics, coupled with its good water solubility, make it a versatile tool for a wide range of single-molecule applications, including single-molecule FRET studies of protein dynamics, DNA-protein interactions, and other complex biological processes. By following the detailed labeling and imaging protocols outlined in this guide, researchers can effectively harness the power of this compound to gain unprecedented insights at the single-molecule level.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein folding - Wikipedia [en.wikipedia.org]
- 4. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein folding mechanism revealed by single-molecule force spectroscopy experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Water Solubility and Solvent Compatibility of ATTO 532
This guide provides a detailed overview of the solubility characteristics of the fluorescent dye ATTO 532 and its various derivatives. The information is intended for researchers, scientists, and drug development professionals to ensure proper handling, storage, and application of this versatile fluorophore.
Core Solubility Characteristics
This compound is a fluorescent label structurally related to Rhodamine 6G. A key characteristic highlighted by the manufacturer is its excellent water solubility[1][2][3][4]. This intrinsic hydrophilicity makes it highly suitable for a wide range of biological applications, including single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH)[1][3][5].
Beyond aqueous solutions, this compound is also soluble in various polar organic solvents, including dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile[1]. The choice of solvent, however, is critically dependent on the specific chemical modification (derivative) of the dye, as reactive forms require specific handling to maintain their functionality.
Data Presentation: Solvent Compatibility Summary
The following table summarizes the solvent compatibility for this compound and its common derivatives based on manufacturer recommendations and technical data sheets.
| Solvent | This compound Form | Compatibility & Recommendations | Citations |
| Water / Aqueous Buffer | General / Carboxy | Excellent . The dye is highly water-soluble, making it ideal for biological labeling in aqueous buffers. | [1][2][3] |
| Water / Aqueous Buffer | NHS-Ester, Maleimide | Incompatible for storage/dissolution . Water rapidly hydrolyzes these reactive groups, rendering the dye non-functional for conjugation. | [1] |
| DMSO | General / Carboxy | High . Soluble. | [1] |
| DMSO | NHS-Ester, Maleimide | Recommended . Use anhydrous, amine-free DMSO to prepare fresh stock solutions immediately before use for conjugation reactions. | [1][5] |
| DMF | General / Carboxy | High . Soluble. | [1] |
| DMF | NHS-Ester, Maleimide | Recommended . Use anhydrous, amine-free DMF to prepare fresh stock solutions immediately before use for conjugation reactions. | [1][5] |
| Methanol (B129727) (MeOH) | Phalloidin Conjugate | Recommended . The recommended solvent for preparing stock solutions of the this compound-phalloidin conjugate. | [1] |
| Methanol (MeOH) | Lipid (DPPE) Conjugate | Low Solubility . Labeled phospholipids (B1166683) are distinctly less soluble in methanol. | [6] |
| Dichloromethane (DCM) | Lipid (DPPE) Conjugate | Recommended . The solvent of choice for preparing stock solutions of this compound-labeled phospholipids. | [6] |
| DCM / MeOH (8:2) | Lipid (DPPE) Conjugate | Recommended . For hydrophilic labels like this compound on phospholipids, this mixture should be used to prepare stock solutions. | [6] |
| Ethanol (B145695) (EtOH) | NHS-Ester, Maleimide | Incompatible . As an OH-containing solvent, ethanol will react with and deactivate these groups. | [1] |
Experimental Protocols & Methodologies
Proper solvent selection and handling are critical for successful experiments. The following protocols are derived from manufacturer guidelines.
This protocol is essential for maintaining the reactivity of amine-reactive this compound NHS-ester for labeling proteins and other biomolecules.
-
Equilibrate the Vial: Before opening, allow the vial of the lyophilized dye to equilibrate to room temperature to prevent moisture condensation[1].
-
Select Solvent: Use only anhydrous and amine-free high-quality DMF or DMSO[1][5]. The presence of water will hydrolyze the NHS-ester, while amine contaminants will compete in the reaction.
-
Prepare Solution: Dissolve the dye in the chosen solvent to a desired concentration, for example, 2 mg/mL (e.g., 1 mg of this compound NHS-ester in 500 µL of DMSO)[5].
-
Immediate Use: This stock solution should be prepared immediately before starting the conjugation procedure. Solutions of reactive dyes in these solvents may have limited stability depending on solvent quality and exposure to ambient moisture[1].
Phalloidin conjugates are used to label F-actin in fixed cells.
-
Equilibrate the Vial: Allow the vial to reach room temperature before opening.
-
Add Solvent: To prepare a stock solution, dissolve the sample in methanol[1]. For a typical 10 nmol vial, adding 1 mL of methanol is recommended[1].
-
Storage: Store the resulting stock solution at -20°C, protected from light.
Visualization of Experimental Workflows
The following diagrams illustrate key decision-making processes for handling this compound.
References
ATTO 532: A Technical Guide for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it a highly suitable candidate for various super-resolution microscopy techniques.[1][2][3][4][5][6][7] Its excellent water solubility further enhances its utility in biological applications.[2][3][4][5][6][7] This guide provides an in-depth overview of this compound's properties, its applications in super-resolution imaging, and detailed experimental protocols.
Core Photophysical Properties
The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical characteristics. This compound exhibits properties that are highly advantageous for techniques requiring high photon budgets and photostability. A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 532 nm | [1][2][4][6][7][8] |
| Emission Maximum (λem) | 553 nm | [1][2][7][8] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹ cm⁻¹ | [2][3][4][6][7][8] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2][3][4][6][8] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [1][3][4][6][8] |
| Molecular Weight (Free Acid) | 765 g/mol | [3] |
Applications in Super-Resolution Microscopy
This compound's robust photophysical profile makes it a versatile tool for several super-resolution techniques, enabling imaging beyond the diffraction limit of light.[9][10]
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser.[11][12][13] this compound is well-suited for STED imaging due to its high photostability, which is crucial for withstanding the high laser intensities required for efficient depletion.[9] For this compound, which is typically excited at 532 nm, a STED laser with a wavelength in the red-shifted tail of its emission spectrum is required.[13][14]
Single-Molecule Localization Microscopy (SMLM): PALM and STORM
Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are techniques that rely on the sequential activation and localization of individual fluorophores. This compound is suitable for dSTORM (direct STORM), where fluorophores are induced to blink, or switch between a fluorescent "on" state and a dark "off" state.[2][7][10] The high photon output of this compound before photobleaching allows for precise localization of single molecules, which is essential for reconstructing a high-resolution image.
Structured Illumination Microscopy (SIM)
SIM is another super-resolution technique that can benefit from the properties of this compound.[15][1][4][5][6] While less demanding on the fluorophore's photostability compared to STED or SMLM, the brightness and high quantum yield of this compound contribute to a better signal-to-noise ratio, resulting in higher quality reconstructed images.
Experimental Protocols
Detailed and robust protocols are essential for successful super-resolution imaging. Below are methodologies for protein labeling and sample preparation for STED microscopy using this compound.
Protein Labeling with this compound
The most common method for labeling proteins, such as antibodies, is through the use of amine-reactive NHS-esters or thiol-reactive maleimides.
Methodology for Amine-Reactive Labeling (NHS-Ester):
-
Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-10 mg/ml.[16][17] Ensure the pH is adjusted to 8.2-8.5 for optimal reaction with primary amines.[16][17][18] If the protein solution contains amine-containing buffers like Tris, dialysis against PBS is required.[17][18]
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][16]
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the protein solution while gently mixing.[16][18]
-
Incubation: Incubate the reaction mixture for 1 to 3 hours at room temperature, protected from light.[16][17]
-
Purification: Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column, such as Sephadex G-25.[17][18] Elute with an appropriate buffer (e.g., PBS). The first colored fraction corresponds to the labeled protein.[18]
-
Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[17][19]
Sample Preparation for STED Microscopy
Proper sample preparation is paramount for achieving high-quality STED images. The following is a generalized protocol for immunofluorescence labeling of cellular targets.
Methodology for Immunofluorescence:
-
Cell Culture: Grow cells on high-precision glass coverslips (#1.5) to a confluency of 50-80%.[20][21]
-
Fixation and Permeabilization: Fix the cells using an appropriate method, for example, with ice-cold methanol (B129727) at -20°C for 5-7 minutes.[20][21] This step also permeabilizes the cells. Other fixation methods like paraformaldehyde followed by a permeabilizing agent (e.g., Triton X-100) can also be used depending on the target protein.
-
Washing: Wash the samples several times with PBS to remove the fixation agent.[20][21]
-
Blocking: Incubate the samples in a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum) for at least 15-30 minutes at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer and incubate with the sample for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples extensively with PBS (e.g., 3 times for 5 minutes each) to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation: Incubate the sample with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[21]
-
Final Washes: Perform several final washes with PBS to remove unbound secondary antibody.[21]
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium with a refractive index close to that of immersion oil (approx. 1.518) to achieve the best resolution.[13][20][22] Some mounting media also contain antifading agents to further enhance photostability.[20]
Visualization of Labeling Strategy
The most common application of fluorescently labeled antibodies in cell biology is for indirect immunofluorescence. This multi-layer approach provides signal amplification and versatility.
Conclusion
This compound is a high-performance fluorescent dye with properties that make it an excellent choice for super-resolution microscopy. Its strong absorption, high quantum yield, and photostability are particularly advantageous for demanding techniques like STED and SMLM.[15][1][2] By following robust labeling and sample preparation protocols, researchers can leverage the capabilities of this compound to visualize cellular structures and molecular interactions at the nanoscale, advancing research and discovery in life sciences and drug development.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound carboxy, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. pure.mpg.de [pure.mpg.de]
- 10. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 11. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 16. Super-Resolution Fluorescence Imaging with Blink Microscopy | Radiology Key [radiologykey.com]
- 17. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 18. spectra.arizona.edu [spectra.arizona.edu]
- 19. jenabioscience.com [jenabioscience.com]
- 20. research.yale.edu [research.yale.edu]
- 21. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 22. uol.de [uol.de]
ATTO 532 for Flow Cytometry (FACS) Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye ATTO 532, focusing on its application in flow cytometry (FACS). It covers the dye's core properties, provides detailed experimental protocols, and offers guidance on its use in multicolor panel design and for analyzing intracellular signaling pathways.
Core Properties of this compound
This compound is a fluorescent label derived from the well-known rhodamine dye, Rhodamine 6G.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, excellent photostability, and high water solubility, making it a robust choice for various fluorescence-based applications, including flow cytometry.[1][2][3][4][5]
Spectroscopic and Physicochemical Properties
The key quantitative characteristics of this compound and spectrally similar dyes are summarized in the table below. This information is crucial for instrument setup and for comparison with other fluorophores when designing multicolor flow cytometry panels.
| Property | This compound | Alexa Fluor 532 | CF®532 |
| Excitation Maximum (nm) | 532 | 532 | 527 |
| Emission Maximum (nm) | 553 | 554 | 558 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 115,000 | 81,000 | 96,000 |
| Quantum Yield | 0.90 | 0.61 | Not specified |
| Molecular Weight ( g/mol ) | ~966 (Varies with reactive group) | ~627 (Varies with reactive group) | ~685 (Varies with reactive group) |
| Recommended Laser Line | 532 nm (Green) | 532 nm (Green) | 532 nm (Green) |
Data compiled from multiple sources. Molecular weight can vary depending on the specific chemical modification.
This compound's high molar extinction coefficient and quantum yield contribute to its bright fluorescence signal.[2][3] Its excellent photostability is a significant advantage over some other fluorophores, ensuring more stable and reproducible measurements during prolonged or repeated laser excitation in a flow cytometer.[5]
Experimental Protocols
This section provides detailed methodologies for antibody conjugation and subsequent cell staining for flow cytometric analysis.
Antibody Conjugation with this compound NHS-Ester
This protocol is for labeling primary amines (e.g., on antibodies) with this compound N-hydroxysuccinimidyl (NHS) ester.
Workflow for Antibody Conjugation
Caption: Workflow for conjugating antibodies with this compound NHS-Ester.
Materials:
-
Antibody to be labeled (free of amine-containing buffers like Tris)
-
This compound NHS-ester
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any amine-containing substances.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing, add a 3-fold molar excess of the dissolved this compound NHS-ester to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification:
-
Equilibrate a gel filtration column with Purification Buffer.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with Purification Buffer. The first colored, fluorescent band to elute is the labeled antibody. A second, slower-moving band will be the unbound dye.
-
-
Storage: Store the purified conjugate at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Adding a stabilizer like bovine serum albumin (BSA) is recommended.
Cell Surface Staining Protocol
This protocol describes the staining of cell surface markers for flow cytometry using an this compound-conjugated primary antibody.
Workflow for Cell Surface Staining
Caption: General workflow for staining cell surface antigens.
Materials:
-
Single-cell suspension
-
FACS Buffer: PBS with 0.5-1% BSA and 0.1% sodium azide
-
Fc blocking reagent (optional, recommended for immune cells)
-
This compound-conjugated primary antibody
-
FACS tubes (12 x 75 mm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold FACS Buffer.
-
Aliquot Cells: Add 100 µL of the cell suspension to each FACS tube.
-
Fc Block (Optional): If your cells express Fc receptors (e.g., B cells, monocytes), incubate with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add the pre-titrated optimal concentration of the this compound-conjugated antibody to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of FACS Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Repeat Wash: Decant the supernatant and repeat the wash step at least once.
-
Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of FACS Buffer (e.g., 200-500 µL) and analyze on a flow cytometer equipped with a 532 nm laser.
Intracellular Staining for Phosphorylated Proteins
This protocol is for the detection of intracellular signaling proteins, such as phosphorylated kinases, using an this compound-conjugated antibody.
Workflow for Intracellular Phospho-protein Staining
References
ATTO 532 for Fluorescence In-Situ Hybridization (FISH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in-situ hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization and localization of specific nucleic acid sequences within the context of morphologically preserved cells and tissues. The choice of fluorophore is critical to the success of FISH experiments, directly impacting signal brightness, photostability, and signal-to-noise ratio. This technical guide provides an in-depth overview of ATTO 532, a fluorescent dye increasingly utilized for FISH applications, offering superior performance characteristics for demanding imaging applications in research and drug development.
This compound is a rhodamine-based dye that fluoresces in the green-yellow region of the spectrum. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an excellent choice for FISH probes.[1][2] Its hydrophilic nature and excellent water solubility further contribute to its suitability for use in aqueous hybridization buffers.[1]
Core Properties of this compound
A comprehensive understanding of the spectral and physical properties of this compound is essential for optimizing its use in FISH protocols.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2] |
| Emission Maximum (λem) | 552 nm | [2] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [2] |
| Alternatives | Alexa Fluor 532, VIC, HEX | [3] |
Experimental Protocols
A successful FISH experiment relies on a well-optimized protocol. The following sections detail a general framework for probe labeling and a comprehensive FISH procedure that can be adapted for use with this compound-labeled probes.
Labeling of Oligonucleotide Probes with this compound
Oligonucleotide probes can be readily labeled with this compound. A common method involves the use of amine-modified oligonucleotides and NHS-ester activated this compound.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.2 M, pH 9.0)
-
Nuclease-free water
-
Purification system (e.g., HPLC)
Procedure:
-
Probe Preparation: Resuspend the amine-modified oligonucleotide probe in nuclease-free water to a desired stock concentration.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in a small volume of anhydrous DMF or DMSO.
-
Labeling Reaction: In a microcentrifuge tube, combine the amine-modified oligonucleotide, sodium bicarbonate buffer, and the dissolved this compound NHS-ester. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of a 5-10 fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: Purify the this compound-labeled probe from the unreacted dye and unlabeled oligonucleotides using a suitable method such as dual HPLC purification.
-
Quantification and Storage: Determine the concentration and degree of labeling of the purified probe using a spectrophotometer. Store the labeled probe protected from light at -20°C.
Fluorescence In-Situ Hybridization (FISH) Protocol
This protocol provides a general workflow for FISH on adherent cells or tissue sections. Optimization of specific steps, such as permeabilization and hybridization times, may be necessary depending on the sample type and target.
Materials:
-
This compound-labeled probe
-
Slides with fixed cells or tissue sections
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (containing formamide (B127407) and dextran (B179266) sulfate)
-
Wash buffers (e.g., SSC buffers of varying concentrations)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Humidified chamber
Procedure:
-
Sample Preparation:
-
For adherent cells, grow cells on sterile coverslips. Fix with 4% formaldehyde for 10-15 minutes at room temperature.
-
For tissue sections, deparaffinize and rehydrate the slides. Perform antigen retrieval if necessary.
-
-
Permeabilization:
-
Wash the fixed samples twice with PBS.
-
Incubate with permeabilization buffer for 10-15 minutes at room temperature to allow probe penetration.
-
Wash twice with PBS.
-
-
Hybridization:
-
Dehydrate the samples through an ethanol (B145695) series (70%, 85%, 100%) and air dry.
-
Prepare the hybridization mix by diluting the this compound-labeled probe in hybridization buffer to the desired concentration.
-
Denature the probe by heating at 75-85°C for 5-10 minutes, then immediately place on ice.
-
Apply the denatured probe mixture to the sample on the slide and cover with a coverslip, avoiding air bubbles.
-
Denature the sample and probe together on a heat block or in a thermal cycler (e.g., 75°C for 5-10 minutes).
-
Transfer the slides to a humidified chamber and incubate overnight at 37°C for hybridization to occur.[4]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. A typical wash series might include:
-
2x SSC at 40-45°C for 5 minutes.
-
0.1x SSC at 40-45°C for 5 minutes.
-
2x SSC at 40-45°C for 5 minutes.[4]
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI solution for 5-10 minutes.
-
Rinse briefly with PBS.
-
Mount the coverslip onto the slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~532 nm, Emission: ~552 nm) and DAPI.
-
Data Presentation and Performance
The superior photophysical properties of this compound translate to high-quality FISH imaging with bright signals and a high signal-to-noise ratio.
Quantitative Data Summary
| Performance Metric | This compound | Notes |
| Signal Brightness | High | Due to high quantum yield and molar extinction coefficient.[1] |
| Photostability | Excellent | More photostable than many traditional dyes, allowing for longer exposure times and repeated imaging.[1] |
| Signal-to-Noise Ratio | High | Reduced background and autofluorescence contribute to a high signal-to-noise ratio.[1] |
Mandatory Visualizations
Experimental Workflow for FISH using this compound
Caption: Workflow for Fluorescence In-Situ Hybridization (FISH) using this compound-labeled probes.
Signaling Pathways and Logical Relationships
Logical Relationship for Target Validation in Drug Development
Caption: Logical workflow for using this compound FISH in drug target validation.
Conclusion
This compound is a high-performance fluorophore that offers significant advantages for fluorescence in-situ hybridization. Its exceptional brightness, photostability, and high quantum yield contribute to the generation of high-quality imaging data with excellent signal-to-noise ratios. For researchers and professionals in drug development, the reliability and robustness of this compound-based FISH assays can provide critical insights into gene expression, localization, and the validation of therapeutic targets. By following optimized protocols and leveraging the superior properties of this dye, scientists can achieve more sensitive and reproducible FISH results, advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
Mastering ATTO 532 Conjugation: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes is paramount for accurate and reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the available functional groups for ATTO 532, a robust and photostable fluorescent label, detailing conjugation chemistries, experimental protocols, and key quantitative data to empower your research.
This compound, a fluorescent label analogous to Rhodamine 6G, is characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility, making it an ideal candidate for a wide range of applications including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The fluorescence of this compound is most efficiently excited between 515 and 545 nm, with the 532 nm laser line being a particularly suitable excitation source.[1][2]
Available Functional Groups for this compound Conjugation
ATTO-TEC and its suppliers offer this compound with a variety of functional groups, enabling covalent attachment to a diverse array of biomolecules. The choice of the appropriate reactive group is critical and depends on the available functional groups on the target molecule (e.g., protein, antibody, nucleic acid).
| This compound Functional Group | Reactive Partner on Target Molecule | Resulting Covalent Bond | Primary Application |
| NHS-ester | Primary Amines (-NH₂) | Amide | Labeling of proteins (lysine residues), amine-modified oligonucleotides.[1][3][4] |
| Maleimide (B117702) | Sulfhydryls/Thiols (-SH) | Thioether | Site-specific labeling of proteins (cysteine residues).[1][5][6] |
| Carboxyl (-COOH) | Amines (-NH₂) (requires activation) | Amide | General purpose, can be activated (e.g., with EDC/NHS) to react with amines.[1][7] |
| Amine (-NH₂) | Activated Carboxyls (e.g., NHS-esters) | Amide | Labeling of molecules with activated carboxyl groups.[1][8] |
| Azide (B81097) (-N₃) | Alkynes | Triazole (via "Click Chemistry") | Bioorthogonal labeling of alkyne-modified molecules.[1][9] |
| Alkyne | Azides | Triazole (via "Click Chemistry") | Bioorthogonal labeling of azide-modified molecules.[1][9] |
| Iodoacetamide | Sulfhydryls/Thiols (-SH) | Thioether | Labeling of cysteine residues in proteins.[1] |
| Hydrazide | Aldehydes and Ketones | Hydrazone | Labeling of oxidized carbohydrates or other aldehyde/ketone-containing molecules.[1] |
| Biotin | Avidin / Streptavidin | Non-covalent, high affinity | Indirect labeling and detection.[1] |
| Phalloidin | F-actin | Non-covalent, high affinity | Staining of actin filaments in cells.[1] |
Quantitative Data for this compound
The photophysical properties of this compound are crucial for quantitative fluorescence experiments. The following table summarizes the key optical data for the carboxy derivative of this compound in an aqueous solution.
| Parameter | Value |
| Absorption Maximum (λabs) | 532 nm[1][2][3] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹ cm⁻¹[1][2][3] |
| Fluorescence Maximum (λfl) | 552 nm[2][3] |
| Fluorescence Quantum Yield (ηfl) | 90%[1][3] |
| Fluorescence Lifetime (τfl) | 3.8 ns[2][3] |
| Correction Factor (CF₂₆₀) | 0.20[3] |
| Correction Factor (CF₂₈₀) | 0.09[3] |
Experimental Protocols
Detailed methodologies are essential for successful conjugation. Below are generalized protocols for the two most common conjugation reactions involving this compound.
Protocol 1: Labeling of Proteins with this compound NHS-ester
This protocol is designed for labeling primary amines, such as those found on lysine (B10760008) residues of proteins.
Materials:
-
This compound NHS-ester[3]
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)[3][10]
-
Gel filtration column (e.g., Sephadex G-25) for purification[3][4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[3][11] Ensure the buffer is free of any amine-containing substances.[3] Adjust the pH to 8.3-9.0 by adding an appropriate volume of 1 M sodium bicarbonate buffer.[4][11]
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 1-10 mg/mL.[3][10][11]
-
Conjugation Reaction: Add a 2 to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[3][10] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[3][10]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[3][4] The first colored band to elute is the conjugated protein.[4]
-
Storage: Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[3][10] The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (2 mM) can improve stability.[10]
Protocol 2: Labeling of Proteins with this compound Maleimide
This protocol targets sulfhydryl groups, typically found on cysteine residues.
Materials:
-
This compound Maleimide[6]
-
Protein with free sulfhydryl groups (in a buffer at pH 7.0-7.5, e.g., PBS)[4][5][6]
-
(Optional) Reducing agent like DTT or TCEP to reduce disulfide bonds[6]
-
Anhydrous, amine-free DMSO[4]
-
Gel filtration column for purification[4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer at pH 7.0-7.5.[4][5][6] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent.[6] If DTT is used, it must be removed by dialysis before adding the dye.[6]
-
Prepare the Dye Solution: Prepare a 10-20 mM stock solution of this compound maleimide in DMSO immediately before use.[6]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution.[6]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching (Optional): The reaction can be stopped by adding an excess of a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol.[5][6]
-
Purification: Purify the conjugate using a gel filtration column as described in the NHS-ester protocol.[6]
-
Storage: Store the purified conjugate under the same conditions as for the NHS-ester conjugate.
Visualizing Conjugation Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: Reaction scheme for this compound NHS-ester conjugation.
Caption: Reaction scheme for this compound maleimide conjugation.
Caption: A typical workflow for biomolecule conjugation.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
ATTO 532: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorescent dye ATTO 532, a versatile tool for researchers, scientists, and professionals in drug development. This compound, a rhodamine derivative, is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3][4]
Core Physicochemical Properties
This compound is notable for its consistent performance across a range of applications. Its fluorescence is most efficiently excited between 515 and 545 nm, making the 532 nm laser line a suitable excitation source.[1][4] The dye's key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight (Free Acid/Carboxy) | 765 g/mol | [1][4] |
| Molecular Weight (NHS-Ester) | 1081 g/mol | [1] |
| Molecular Weight (Maleimide) | 1063 g/mol | [1] |
| Molecular Weight (Biotin) | 1357 g/mol | [1] |
| Molecular Weight (Phalloidin) | 1530 g/mol | [1] |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1 cm-1 | [1][4] |
| Excitation Maximum (λabs) | 532 nm | [1][2][4] |
| Emission Maximum (λfl) | 553 nm | [1][2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [1] |
Applications in Research and Development
The robust characteristics of this compound lend it to a variety of high-sensitivity detection methods. It is particularly well-suited for:
-
High-Resolution Microscopy : Including PALM, dSTORM, and STED.[1][4]
-
Single-Molecule Detection : Enabled by its high quantum yield and extinction coefficient.[1]
Experimental Protocol: Labeling of Thiol Groups with this compound Maleimide (B117702)
This protocol provides a general guideline for the fluorescent labeling of proteins with this compound maleimide.
1. Preparation of the Protein Solution:
- Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
- If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like TCEP.
2. Preparation of the Dye Solution:
- This compound maleimide should be dissolved immediately before use in an anhydrous, amine-free solvent such as DMF or DMSO.[1]
3. Labeling Reaction:
- Add the dissolved this compound maleimide to the protein solution. A 10-20 fold molar excess of the dye is commonly used.
- Incubate the reaction mixture for two hours at room temperature, protected from light.[5]
4. Stopping the Reaction (Optional):
- The reaction can be terminated by adding an excess of a free-thiol containing reagent, such as glutathione, to quench any unreacted maleimide.[5]
5. Purification of the Conjugate:
- Separate the labeled protein from the unreacted dye and other reaction components using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with an amine-reactive this compound NHS-ester.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with ATTO 532 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a fluorescent label analogous to the well-known dye Rhodamine 6G.[1][2][3] Key characteristics of this label include strong absorption of light, a high fluorescence quantum yield, and significant thermal and photostability.[1][4][5] These properties make this compound highly suitable for sensitive applications such as single-molecule detection and high-resolution microscopy.[1][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group is the most common reactive group used for labeling proteins.[7] It readily reacts with primary amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues, to form a stable, covalent amide bond.[7][8][9]
This document provides a detailed protocol for the covalent labeling of proteins with this compound NHS ester, including reagent preparation, the labeling reaction, and purification of the resulting conjugate.
Principle of the Reaction
The labeling reaction is based on the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH; the amino group must be deprotonated to be reactive, making a slightly alkaline pH of 8.0-9.0 optimal.[8][9]
Materials and Equipment
Materials
-
Protein of interest (free of amine-containing buffers like Tris and stabilizing proteins like BSA)[7][9]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][8]
-
Sodium bicarbonate (NaHCO₃) or Phosphate-Buffered Saline (PBS)[9][11]
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification[9][11]
-
Spectrophotometer
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Reagent Preparation
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[8][11] Alternatively, a PBS-based buffer can be used by adding 1 part of 0.2 M sodium bicarbonate solution (pH 9.0) to 20 parts of PBS (pH 7.4).[9]
-
Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[11][12] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS before preparing the labeling solution.[9]
-
This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][9][11][13]
Experimental Protocol
Protein Labeling Workflow
Caption: Workflow for labeling proteins with this compound NHS ester.
Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Dissolve 1-5 mg of the protein in 1 mL of labeling buffer (pH 8.3).[9] The optimal protein concentration is 10 mg/mL, but should be at least 2 mg/mL for efficient labeling.[11][12]
-
Ensure the protein solution is free from any amine-containing substances (e.g., Tris) or stabilizing proteins (e.g., BSA).[9][13]
-
-
Prepare the Dye Solution:
-
Perform the Labeling Reaction:
-
While gently stirring, add the appropriate amount of the this compound NHS ester stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein for labeling 1 mg of IgG.[13] For a 10 mg/mL protein solution, a 10:1 (v/v) ratio of protein to dye solution can be used.[11]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[11][13]
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[9][11]
-
Elute the protein-dye conjugate with the same buffer. The first colored fraction will be the labeled protein.[9]
-
Alternatively, purification can be performed by dialysis or using spin concentrators.[11]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 532 nm (for this compound).[11]
-
Calculate the protein concentration and the DOL using the following formulas:
Protein Concentration (M) = [A₂₈₀ - (A₅₃₂ × CF₂₈₀)] / ε_protein
Dye Concentration (M) = A₅₃₂ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₅₃₂ are the absorbances at 280 nm and 532 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound at 532 nm (115,000 M⁻¹cm⁻¹).[1][2]
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (0.11).[1]
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound NHS Ester Properties | ||
| Excitation Maximum (λ_abs) | 532 nm | [1][10] |
| Emission Maximum (λ_fl) | 553 nm | [1][2] |
| Molar Extinction Coefficient (ε_max) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (η_fl) | 90% | [1][10] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.11 | [1] |
| Reaction Conditions | ||
| Recommended pH | 8.0 - 9.0 (Optimal: 8.3) | [8][9][11] |
| Protein Concentration | 2 - 10 mg/mL | [11][12] |
| Reaction Time | 1 hour | [11][13] |
| Temperature | Room Temperature | [11][13] |
Storage and Stability
-
This compound NHS Ester (Solid): Store at -20°C, desiccated and protected from light. Stable for at least three years when stored properly.[1][7]
-
This compound NHS Ester (in DMSO/DMF): Stock solutions can be stored at -20°C for up to two weeks, but fresh preparation is recommended.[9][13]
-
Labeled Protein Conjugate: Store at 4°C for up to two months in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][11][13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[11][12] |
| pH of the reaction buffer is too low. | Ensure the pH is between 8.0 and 8.5.[11] | |
| Presence of amine-containing substances in the protein solution. | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[9] | |
| Hydrolyzed this compound NHS ester. | Prepare the dye stock solution fresh immediately before use.[1][9] | |
| Over-labeling | High dye-to-protein molar ratio. | Decrease the amount of dye used in the reaction.[11][12] |
| High number of accessible primary amines on the protein. | Reduce the reaction time.[11][12] | |
| Precipitation of Protein | High concentration of organic solvent (DMSO/DMF). | The volume of the dye stock solution should not exceed 10% of the total reaction volume. |
| Free Dye in Final Product | Inefficient purification. | Repeat the purification step (gel filtration or dialysis).[11][12] For very hydrophilic dyes like this compound, a longer gel filtration column may be necessary.[9] |
Signaling Pathway Diagram (Generic Example)
The following diagram illustrates a generic signaling pathway where a labeled antibody is used to detect a cell surface receptor.
Caption: Labeled antibody binding to a cell surface receptor.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. ATTO and alternative dye [biosyn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound NHS ester | TargetMol [targetmol.com]
- 6. This compound NHS ester BioReagent, suitable for fluorescence, ≥90% (HPLC) [sigmaaldrich.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. lumiprobe.com [lumiprobe.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. AATOM(TM) 532 NHS ester | AAT Bioquest | Biomol.com [biomol.com]
- 11. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Step-by-Step Protocol for ATTO 532 Maleimide Conjugation to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the conjugation of ATTO 532 maleimide (B117702), a bright and photostable fluorescent dye, to thiol-containing biomolecules such as proteins and peptides. The maleimide group specifically reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond.
Introduction
This compound is a fluorescent label that shares structural similarities with Rhodamine 6G, offering strong absorption, high fluorescence quantum yield, and excellent photostability.[1] Its maleimide derivative is a valuable tool for fluorescently labeling biomolecules at specific sites, enabling a wide range of applications from single-molecule detection to flow cytometry and fluorescence microscopy.[1] The conjugation reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated and reactive towards the maleimide moiety.[2][3][4]
Materials Required
-
This compound maleimide
-
Biomolecule (protein, peptide, etc.) with at least one free thiol group
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5.[3][4] Buffers should be free of thiols.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the dye.[5]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.[2]
-
(Optional) Quenching reagent: Glutathione (B108866) (GSH) or other low molecular weight thiol to stop the reaction.[4]
-
Purification system: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[2][4]
Experimental Protocol
This protocol is a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.[3]
Preparation of Biomolecule
-
Dissolve the biomolecule in the chosen reaction buffer at a concentration of 2-10 mg/mL.[3][4] The optimal protein concentration is around 10 mg/ml.[3][4]
-
Optional - Reduction of Disulfide Bonds: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6] If using DTT, it must be removed by dialysis before adding the maleimide dye, as it will react with the maleimide.
-
To prevent re-oxidation of thiols, it is advisable to perform the reaction in a deoxygenated buffer under an inert atmosphere (e.g., nitrogen or argon).
Preparation of this compound Maleimide Stock Solution
-
Allow the vial of this compound maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a 10-20 mM stock solution of the dye in anhydrous, amine-free DMF or DMSO immediately before use. For example, dissolve 1.0 mg of dye-maleimide in 50–200 µl of solvent.[2]
-
Protect the stock solution from light. While such solutions can be stable for some time if stored properly (frozen and protected from light), it is highly recommended to use a freshly prepared solution for each experiment to avoid hydrolysis of the maleimide group.[2][5]
Conjugation Reaction
-
Add the this compound maleimide stock solution to the biomolecule solution while gently stirring. A 10-20 fold molar excess of dye to protein is a common starting point.[6] For initial experiments, it is recommended to test a few different molar ratios to find the optimal degree of labeling.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
(Optional) Quenching the Reaction
-
To stop the labeling reaction, an excess of a low molecular weight thiol such as glutathione (GSH) can be added to react with any unreacted maleimide.[4] Incubate for about 15 minutes.[4]
Purification of the Conjugate
-
Separate the labeled biomolecule from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[2][4] For very hydrophilic dyes like this compound, a longer column (e.g., 30 cm) is preferable for better separation.[2]
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and elute with the storage buffer. The first colored, fluorescent band to elute is the dye-protein conjugate. A second, slower-moving band corresponds to the free dye.[2]
-
Alternatively, dialysis or appropriate spin concentrators can be used for purification.[4]
Storage of the Conjugate
-
Store the purified conjugate under the same conditions as the unlabeled biomolecule, protected from light.[4]
-
For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] The addition of a stabilizer like bovine serum albumin (BSA) at 5-10 mg/mL and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can help prevent denaturation and microbial growth.[6]
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 7.0 - 7.5 | [2][3][4] |
| Biomolecule Concentration | 2 - 10 mg/mL | [3][4] |
| Dye Stock Solution | 10 - 20 mM in anhydrous DMF or DMSO | |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 (starting point) | [6] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Purification Method | Gel filtration (Sephadex G-25), Dialysis | [2][4] |
Visualizations
Caption: Experimental workflow for this compound maleimide conjugation.
Caption: Reaction of this compound maleimide with a thiol group.
References
- 1. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. jenabioscience.com [jenabioscience.com]
- 4. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
ATTO 532 Azide: Application Notes and Protocols for Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ATTO 532 azide (B81097) in click chemistry-based labeling. This compound is a bright, photostable fluorescent dye with properties similar to Rhodamine 6G, making it an excellent choice for a wide range of applications in life sciences and drug development.[1][2][3] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via the highly efficient and specific "click chemistry" reactions.[1][4]
Introduction to this compound Azide and Click Chemistry
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.[1][2] These features make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy (e.g., SIM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3]
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding.[4][5] For bioconjugation, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6]
-
CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[4][5] It is a highly efficient and versatile method for labeling a wide range of biomolecules.[7]
-
SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6][8][9] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and organisms.[6][9][10]
This compound azide can be used in both CuAAC and SPAAC, providing flexibility for various experimental designs.[4][6]
Quantitative Data
The optical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 532 nm | [1][2][3] |
| Emission Maximum (λfl) | 552 nm | [1][3] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [1][3] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][3] |
| Fluorescence Lifetime (τfl) | 3.8 ns | [1][3] |
| Correction Factor (CF260) | 0.20 | [1][3] |
| Correction Factor (CF280) | 0.09 | [1][3] |
Experimental Protocols
Herein, we provide detailed protocols for the labeling of oligonucleotides and proteins using this compound azide with both CuAAC and SPAAC methods.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of 5 nmol of an alkyne-modified oligonucleotide with this compound azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound azide
-
DMSO (anhydrous)
-
tert-Butanol (t-BuOH)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(I) bromide (CuBr)
-
0.3 M Sodium Acetate (NaOAc) solution
-
Cold ethanol
-
Nuclease-free water
Procedure:
-
Preparation of Stock Solutions:
-
Solution A (Oligonucleotide): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.
-
Solution B (this compound Azide): Dissolve 1.0 mg of this compound azide in a 1:1 mixture of DMSO and t-BuOH to obtain a 50 mM stock solution.[4]
-
Solution C (TBTA): Dissolve 54 mg of TBTA in 1 ml of a 3:1 mixture of DMSO and t-BuOH to create a 0.1 M solution. This solution can be stored at -20°C.[4]
-
Solution D (CuBr): Freshly prepare a 0.1 M solution of CuBr by dissolving 1 mg in 70 µl of a 3:1 mixture of DMSO and t-BuOH. This solution cannot be stored.[4]
-
Solution E (Click Catalyst): Prepare the final click catalyst solution immediately before use by adding 1 volume of Solution D to 2 volumes of Solution C.[4]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, pipette 5 µl of Solution A (10 nmol of oligonucleotide).[4]
-
Add 1-2 µl of Solution B (50-100 nmol, 5-10 molar equivalents) to the oligonucleotide solution.[4] The optimal molar excess of the dye may need to be determined empirically.
-
Add 3 µl of the freshly prepared Solution E (Click Catalyst) to the reaction mixture.[4]
-
Mix thoroughly by vortexing and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.[4]
-
-
Purification of the Labeled Oligonucleotide:
-
Add 100 µl of 0.3 M NaOAc solution to the reaction mixture.[4]
-
Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.[4]
-
Centrifuge at high speed (e.g., >6000 rpm) for at least 20 minutes.[4]
-
Carefully remove the supernatant.[4]
-
Wash the pellet with 100 µl of cold ethanol, centrifuge again for at least 10 minutes, and remove the supernatant.[4]
-
Air-dry the pellet to remove any residual ethanol.[4]
-
The purified, labeled oligonucleotide can be redissolved in a suitable buffer and stored at -20°C, protected from light.[4]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Proteins
This protocol provides a general procedure for labeling a protein modified with a DBCO (dibenzocyclooctyne) group with this compound azide.
Materials:
-
DBCO-modified protein (e.g., antibody)
-
This compound azide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (optional, for dissolving this compound azide if not readily soluble in buffer)
-
Gel filtration column (e.g., Sephadex G-25) for purification[11]
Procedure:
-
Preparation of Reagents:
-
DBCO-Protein Solution: Prepare the DBCO-modified protein in PBS at a concentration of 1-10 mg/mL.[6]
-
This compound Azide Solution: Prepare a stock solution of this compound azide. If necessary, dissolve the azide in a minimal amount of DMSO before diluting with PBS. The final DMSO concentration in the reaction should be kept low (ideally <10%) to avoid protein denaturation.
-
-
Labeling Reaction:
-
Add a 2 to 4-fold molar excess of this compound azide to the DBCO-modified protein solution.[6] The optimal ratio may need to be determined experimentally.
-
Gently mix the reaction components.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[6] The reaction progress can be monitored if necessary.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound azide by gel filtration chromatography using a column equilibrated with PBS.[11]
-
The first colored, fluorescent fraction to elute will be the labeled protein conjugate.[11] A slower-moving colored band corresponds to the free dye.
-
Collect the fractions containing the labeled protein.
-
The purified conjugate can be stored at 4°C for several months, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide (2 mM final concentration) or to store aliquots at -20°C.[11]
-
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: CuAAC reaction mechanism for labeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism```dot
Caption: General workflow for biomolecule labeling.
Cellular Imaging Application Pathway
Caption: Workflow for live-cell imaging.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols for F-actin Staining using ATTO 532-Phalloidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 532-phalloidin for the fluorescent labeling of filamentous actin (F-actin) in fixed cells. This document includes detailed protocols, quantitative data for the fluorophore, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction to F-actin Staining with this compound-Phalloidin
Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that exhibits a high affinity for F-actin.[1] When conjugated to a fluorescent dye, phalloidin becomes a powerful tool for visualizing the actin cytoskeleton in a wide range of cell and tissue types.[2] this compound is a fluorescent label related to Rhodamine 6G, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][] The conjugation of this compound to phalloidin provides a highly specific and photostable probe for imaging F-actin with fluorescence microscopy, including super-resolution techniques.[1]
Staining with this compound-phalloidin allows for the detailed visualization of actin-rich structures such as stress fibers, lamellipodia, and filopodia, which are crucial for cellular processes like migration, adhesion, and morphogenesis.
Quantitative Data: A Comparison of Fluorescent Dyes
Selecting the optimal fluorophore is critical for achieving high-quality fluorescence microscopy data. The brightness and photostability of the dye directly impact the signal-to-noise ratio and the duration of imaging experiments. This compound is a high-performance dye that is spectrally similar to other common fluorophores used for F-actin staining. Below is a comparison of the key optical properties of this compound and the widely used Alexa Fluor 532.
| Property | This compound | Alexa Fluor 532 |
| Excitation Maximum (nm) | 532 | 532 |
| Emission Maximum (nm) | 552 | 554 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000 | 81,000 |
| Fluorescence Quantum Yield | 0.90 | 0.61 |
| Brightness (Ext. Coeff. x QY) | 103,500 | 49,410 |
Data sourced from references[1][4][5]. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
Experimental Protocols
This section provides a detailed protocol for staining F-actin in cultured cells using this compound-phalloidin.
Reagent Preparation
This compound-Phalloidin Stock Solution:
-
This compound-phalloidin is typically supplied as a lyophilized powder.
-
To prepare a stock solution, dissolve the contents of the vial in methanol (B129727) or DMSO to a final concentration of approximately 6.6 µM (equivalent to 200 Units/ml if 20 µg of lyophilized powder is used).[2]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Staining Solution:
-
On the day of the experiment, dilute the this compound-phalloidin stock solution in a buffered solution such as phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).
-
The final working concentration will need to be optimized for your specific cell type and experimental conditions, but a starting concentration of 1 Unit/ml is often recommended.[2]
Staining Protocol for Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible multi-well plates to the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.[6]
-
Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[6] This step is crucial for allowing the phalloidin conjugate to access the intracellular F-actin.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with PBS containing 1% BSA for 20-30 minutes at room temperature.
-
Staining: Remove the blocking solution and add the this compound-phalloidin staining solution to the cells. Incubate for 20-90 minutes at room temperature, protected from light.[6] The optimal incubation time may vary depending on the cell type.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound phalloidin conjugate.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent. The sample is now ready for imaging.
Visualization
Visualize the stained F-actin using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a TRITC filter set). The fluorescence of this compound is most efficiently excited by the 532 nm laser line.[1]
Diagrams
Experimental Workflow for F-actin Staining
Caption: A step-by-step workflow for F-actin staining.
Integrin Signaling and Actin Dynamics
F-actin dynamics are tightly regulated by complex signaling pathways. One such critical pathway involves integrins, which are transmembrane receptors that mediate cell-matrix adhesions. The following diagram illustrates a simplified model of how integrin engagement can lead to the regulation of actin polymerization, a process that can be visualized using this compound-phalloidin.
References
ATTO 532 for STED Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorescent dye ATTO 532 in Stimulated Emission Depletion (STED) microscopy sample preparation. This compound, a rhodamine derivative, is well-suited for super-resolution imaging due to its high fluorescence quantum yield, strong absorption, and excellent photostability.[1][2][3][4]
Introduction to this compound in STED Microscopy
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.[5][6] The choice of fluorophore is critical for achieving high-quality STED images. This compound is an ideal candidate for STED microscopy due to its characteristic features which include high photostability, strong absorption, and a high fluorescence quantum yield.[2][3][7] Its fluorescence is most efficiently excited around 532 nm, making it compatible with common laser lines, and its emission peak is at approximately 553 nm.[2][3]
Quantitative Data: Photophysical Properties of this compound
The photophysical properties of this compound are summarized in the table below, making it a robust choice for STED applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2][8] |
| Emission Maximum (λem) | 552 nm / 553 nm | [2][8] |
| Molar Extinction Coefficient (ε) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [2][8] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [2][8] |
| Fluorescence Lifetime (τ) | 3.8 ns | [2][8] |
| Molecular Weight (Free Acid) | ~765 g/mol | [7] |
Experimental Protocols
High-quality STED imaging necessitates meticulous sample preparation to preserve cellular structures and ensure optimal labeling.[9][10] Below are detailed protocols for immunofluorescence and actin staining using this compound derivatives.
Protocol 1: Immunofluorescence Staining with this compound-Conjugated Antibodies
This protocol outlines the indirect immunofluorescence labeling of cellular targets using a primary antibody followed by a secondary antibody conjugated to this compound.
Materials:
-
Cells grown on #1.5 or #1.5H glass coverslips[11]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 2-4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol)[12]
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[9]
-
Blocking Buffer (e.g., 2% Bovine Serum Albumin (BSA) in PBS)[10]
-
Primary Antibody (specific to the target of interest)
-
This compound-conjugated Secondary Antibody
-
Mounting Medium with a refractive index matching the immersion oil (e.g., 1.518)[13][14]
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to a confluency of 50-80% on coverslips.[9]
-
Wash the cells twice with PBS.
-
Fix the cells. For PFA fixation, incubate in 2-4% PFA in PBS for 10-15 minutes at room temperature.[12] For methanol (B129727) fixation, incubate in ice-cold methanol for 5 minutes at -20°C.[9][12]
-
Wash the cells three times with PBS for 5 minutes each.[12]
-
-
Permeabilization (if PFA-fixed):
-
Blocking:
-
Incubate the cells in Blocking Buffer for at least 30-60 minutes at room temperature to reduce non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
Protocol 2: F-Actin Staining with this compound-Phalloidin
This protocol describes the staining of filamentous actin (F-actin) in fixed cells.
Materials:
-
Fixed and permeabilized cells on coverslips (as described in Protocol 1, steps 1-2)
-
This compound-Phalloidin
-
Methanol or DMSO for stock solution preparation[15]
-
PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Mounting Medium
Procedure:
-
Prepare Stock Solution:
-
Dissolve the lyophilized this compound-Phalloidin in methanol or DMSO to create a stock solution. For example, dissolving a 10 nmol unit in 1 ml of methanol yields a 10 µM stock.[15] Store aliquots at -20°C.
-
-
Blocking:
-
Incubate the fixed and permeabilized cells in Blocking Buffer for 20-30 minutes.
-
-
Staining:
-
Dilute the this compound-Phalloidin stock solution to the desired working concentration in Blocking Buffer. A typical final concentration is in the nanomolar range (e.g., 6.6 nmol/ml).[16]
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells two to three times with PBS to remove unbound phalloidin (B8060827) conjugate.
-
-
Mounting:
-
Mount the coverslip as described in Protocol 1, step 8.
-
Visualizations
STED Microscopy Principle
Caption: Principle of STED microscopy.
Immunofluorescence Workflow for STED
Caption: Workflow for immunofluorescence sample preparation for STED microscopy.
References
- 1. metabion.com [metabion.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. STED microscopy - Wikipedia [en.wikipedia.org]
- 6. What is Super-Resolution Microscopy? STED, SIM and STORM Explained | Technology Networks [technologynetworks.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. This compound tetrazine, 0,5mg | Products | Leica Microsystems [leica-microsystems.com]
- 9. research.yale.edu [research.yale.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 13. plateforme-microscopie.med.usherbrooke.ca [plateforme-microscopie.med.usherbrooke.ca]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 16. mn.uio.no [mn.uio.no]
Live-Cell Imaging with ATTO 532: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Live-cell imaging is a powerful technique for observing dynamic cellular processes in real-time. The choice of fluorescent probe is critical for successful live-cell imaging, requiring high brightness, photostability, and minimal cytotoxicity. ATTO 532, a fluorescent dye belonging to the rhodamine family, has emerged as an excellent candidate for these applications.[1][2] It is characterized by strong absorption of light, a high fluorescence quantum yield, and exceptional photostability, making it well-suited for a range of microscopy techniques, including super-resolution methods like STED and PALM/STORM.[2][3] This document provides a detailed protocol for using this compound in live-cell imaging, with a focus on labeling intracellular targets and visualizing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Quantitative Data Presentation
A critical aspect of selecting a fluorophore is its performance in a cellular context. The following table summarizes the key photophysical properties of this compound and compares it with other commonly used dyes in the same spectral range.
| Property | This compound | Alexa Fluor 532 | Cy3 |
| Excitation Maximum (nm) | 532[2] | 532 | ~550 |
| Emission Maximum (nm) | 553[2] | 554 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000[2] | 81,000 | 150,000 |
| Fluorescence Quantum Yield | 0.90[2] | 0.61 | 0.15 |
| Relative Brightness | Very High | High | Moderate |
| Photostability | Excellent[1] | Good | Moderate |
| Cell Permeability | Generally low; requires delivery method | Generally low; requires delivery method | Generally low; requires delivery method |
Visualizing the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[4] Visualizing the dynamic localization and activation of key proteins in this pathway, such as MEK and ERK, can provide valuable insights into cellular function and disease.[5] this compound-labeled probes, such as nanobodies, can be used to track these proteins in living cells.
Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.
Experimental Protocols
Labeling a Nanobody with this compound NHS-Ester
This protocol describes the labeling of a nanobody containing accessible lysine (B10760008) residues with this compound NHS-ester.
Materials:
-
Nanobody of interest (e.g., anti-GFP or a specific MAPK pathway component nanobody)
-
This compound NHS-ester
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)[6]
-
Reaction tubes
-
Shaker
Procedure:
-
Prepare the Nanobody: Dissolve the nanobody in the amine-free buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare the Dye: Immediately before use, dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the nanobody solution. Incubate the reaction for 1 hour at room temperature with gentle shaking, protected from light.[7]
-
Purification: Separate the labeled nanobody from the unreacted dye using a gel filtration column pre-equilibrated with the desired buffer (e.g., PBS).[6] The first colored band to elute is the labeled nanobody.
-
Characterization: Determine the degree of labeling (DOL) and the concentration of the labeled nanobody using spectrophotometry.
Intracellular Delivery of this compound-Labeled Nanobody via Electroporation
This protocol outlines a method for delivering the fluorescently labeled nanobody into living mammalian cells.[8]
Materials:
-
This compound-labeled nanobody
-
Mammalian cells in culture
-
Electroporation buffer
-
Electroporator and cuvettes
-
Live-cell imaging medium
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation: Culture cells to a confluency of 70-80% on the day of electroporation.
-
Harvesting: Detach the cells using trypsin and resuspend them in antibiotic-free growth medium.
-
Washing: Pellet the cells by centrifugation and wash them twice with sterile PBS.
-
Electroporation: Resuspend the cell pellet in electroporation buffer containing the this compound-labeled nanobody (typically 1-5 µg).[8] Transfer the cell suspension to an electroporation cuvette and apply an electrical pulse according to the manufacturer's instructions for your cell type.
-
Recovery: Immediately after electroporation, transfer the cells to a pre-warmed imaging dish containing live-cell imaging medium.
-
Incubation: Incubate the cells for at least 4-6 hours to allow for recovery and for the nanobody to bind to its intracellular target.
Live-Cell Imaging
Materials:
-
Cells with intracellular this compound-labeled nanobody
-
Fluorescence microscope equipped for live-cell imaging (with environmental control)
-
532 nm laser for excitation[3]
-
Appropriate emission filters (e.g., 550-600 nm bandpass)
Procedure:
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.
-
Cell Culture Medium: Replace the medium in the imaging dish with a live-cell imaging buffer to reduce background fluorescence and maintain cell health.
-
Image Acquisition:
-
Locate the cells of interest using brightfield or DIC microscopy.
-
Use the 532 nm laser for excitation of this compound.
-
To minimize phototoxicity, use the lowest possible laser power and the shortest possible exposure time that provides an adequate signal-to-noise ratio.[8]
-
Acquire time-lapse images at appropriate intervals to capture the dynamics of the process being studied.
-
Experimental Workflow Diagram
References
- 1. Enhanced Live‐Cell Delivery of Synthetic Proteins Assisted by Cell‐Penetrating Peptides Fused to DABCYL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Electroporation of Labeled Antibodies to Visualize Endogenous Proteins and Posttranslational Modifications in Living Metazoan Cell Types [bio-protocol.org]
Application Notes and Protocols for Single-Molecule FRET Setup with ATTO 532 as a Donor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for setting up and performing single-molecule Förster Resonance Energy Transfer (smFRET) experiments using ATTO 532 as the donor fluorophore. These protocols are intended for researchers in academia and industry aiming to study molecular interactions, conformational changes, and dynamics of biomolecules at the single-molecule level.
Introduction to Single-Molecule FRET with this compound
Single-molecule FRET is a powerful biophysical technique that allows for the measurement of distances on the scale of 3-10 nm within or between biomolecules.[1] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, making it a molecular ruler.
This compound is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it highly suitable for single-molecule detection applications.[2][3][4] Its excitation and emission spectra are well-suited for common laser lines, particularly the 532 nm output of frequency-doubled Nd:YAG lasers.[2][3] This makes this compound an excellent choice as a donor fluorophore in smFRET experiments.
Data Presentation: Photophysical Properties and FRET Pairs
Clear and concise presentation of quantitative data is crucial for experimental design and interpretation. The following tables summarize the key photophysical properties of this compound and its common acceptor partners for smFRET.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λ_abs) | 532 nm | [2][5] |
| Emission Maximum (λ_fl) | 553 nm | [2][5] |
| Molar Extinction Coefficient (ε_max) | 1.15 x 10⁵ M⁻¹ cm⁻¹ | [2] |
| Fluorescence Quantum Yield (η_fl) | 90% | [2] |
| Fluorescence Lifetime (τ_fl) | 3.8 - 4.1 ns | [2][5] |
| Recommended Excitation Source | 532 nm laser | [2][3] |
Table 2: Common Acceptor Dyes for this compound in smFRET
| Acceptor Dye | Excitation Max (nm) | Emission Max (nm) | Förster Radius (R₀) with this compound (Å) | Reference |
| ATTO 647N | 644 | 664 | 59 | [6] |
| Abberior Star 635 | ~635 | ~654 | Not explicitly stated, but used successfully. | [7] |
| Biotium CF680R | ~680 | ~701 | Not explicitly stated, but used successfully. | [7] |
| Alexa Fluor 647 | 650 | 667 | ~60 (Estimated based on similar pairs) | [8] |
| Cy5 | 655 | 667 | ~60 (Estimated based on similar pairs) | [9] |
Experimental Protocols
This section provides detailed protocols for performing an smFRET experiment using this compound as the donor. The workflow is applicable to both confocal and Total Internal Reflection Fluorescence (TIRF) microscopy setups.
Labeling of Biomolecules
Site-specific labeling of biomolecules with donor and acceptor fluorophores is a critical first step.
Materials:
-
Purified biomolecule (e.g., protein with cysteine residues, DNA/RNA with amino-modified linkers)
-
This compound-maleimide or NHS-ester
-
Acceptor dye-maleimide or NHS-ester (e.g., ATTO 647N-maleimide)
-
Labeling buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl)
-
Reducing agent (for cysteine labeling, e.g., TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Preparation of Biomolecule: If labeling cysteine residues, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide (B117702) or NHS-ester derivatives of this compound and the chosen acceptor dye in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Labeling Reaction:
-
For cysteine labeling, add a 5-10 fold molar excess of the maleimide-dyes to the reduced protein.
-
For amine labeling (e.g., on DNA/RNA), add a 10-20 fold molar excess of the NHS-ester dyes.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Removal of Unconjugated Dyes: Separate the labeled biomolecule from the free dye using a size-exclusion chromatography column.
-
Quantification: Determine the labeling efficiency by measuring the absorbance of the protein and the dyes using their respective extinction coefficients.
Sample Chamber Preparation (for TIRF microscopy)
For experiments involving surface-immobilized molecules, proper surface passivation is essential to minimize non-specific binding.
Materials:
-
Quartz or glass coverslips
-
Biotin-PEG and m-PEG-SVA (polyethylene glycol)
-
Streptavidin
-
Biotinylated biomolecule
-
Imaging buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, and an oxygen scavenging system)
Protocol:
-
Cleaning: Thoroughly clean the coverslips using sonication in a series of solvents (e.g., acetone, ethanol, isopropanol) followed by piranha solution or plasma cleaning.
-
Silanization: Functionalize the clean surface with an amine-reactive silane.
-
PEGylation: React the silanized surface with a mixture of biotin-PEG and m-PEG-SVA to create a passivated surface with biotin (B1667282) anchor points.
-
Streptavidin Coating: Incubate the PEGylated surface with a solution of streptavidin (0.1 mg/mL) for 10 minutes.
-
Immobilization: Introduce the biotinylated and dual-labeled biomolecule at a picomolar concentration to achieve single-molecule density on the surface.
smFRET Data Acquisition
The following outlines the general procedure for data acquisition. Specific instrument settings will vary depending on the setup.
Instrumentation:
-
Confocal or TIRF microscope
-
532 nm laser for donor excitation
-
(Optional but recommended) 640 nm laser for acceptor excitation (for alternating laser excitation - ALEX)
-
High numerical aperture objective (e.g., 1.2-1.4 NA)
-
Dichroic mirrors and emission filters to separate donor and acceptor fluorescence
-
Highly sensitive detectors (e.g., EMCCD camera or SPADs)
Protocol:
-
Laser Power Optimization: Adjust the 532 nm laser power to achieve a good signal-to-noise ratio while minimizing photobleaching. A typical starting point for TIRF is 1-5 mW.
-
Focusing: Focus on the surface (for TIRF) or within the solution (for confocal).
-
Data Acquisition:
-
Record movies (for TIRF) or time traces (for confocal) of the fluorescence signals in both the donor and acceptor channels.
-
For ALEX experiments, alternate the 532 nm and 640 nm laser excitation to directly excite the donor and acceptor, respectively.[10] This allows for the determination of stoichiometry and filtering of molecules with only one active fluorophore.
-
-
Control Measurements:
-
Acquire data for donor-only and acceptor-only labeled molecules to determine correction factors for spectral crosstalk and direct acceptor excitation.
-
Data Analysis
The raw fluorescence intensity traces need to be processed to extract FRET efficiency information.
Steps:
-
Molecule Identification: Identify single molecules based on their fluorescence intensity and single-step photobleaching.
-
Background Subtraction: Subtract the local background from the donor and acceptor intensity traces.
-
Correction for Crosstalk: Correct the acceptor channel intensity for bleed-through from the donor emission.
-
Calculation of FRET Efficiency (E): Calculate the apparent FRET efficiency for each time point using the formula:
-
E = I_A / (I_A + γ * I_D)
-
Where I_A and I_D are the corrected acceptor and donor intensities, and γ is a correction factor accounting for differences in quantum yield and detection efficiency of the two dyes.
-
-
Histogram Generation: Create FRET efficiency histograms from multiple molecules to identify different conformational states.
-
Kinetic Analysis: For dynamic molecules, analyze the dwell times in each FRET state to extract kinetic information.
Mandatory Visualizations
The following diagrams illustrate the fundamental principles and workflows described in this document.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. metabion.com [metabion.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 8. mdpi.com [mdpi.com]
- 9. Single-Molecule Fluorescence Resonance Energy Transfer in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
Application Notes and Protocols for Dual-Color Imaging with ATTO 532
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing dual-color fluorescence imaging using the fluorescent dye ATTO 532. It is intended for researchers, scientists, and professionals in drug development who are looking to visualize multiple targets simultaneously in biological samples.
Introduction to this compound for Dual-Color Imaging
This compound is a fluorescent label belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a robust choice for various fluorescence microscopy applications, including super-resolution techniques like STED microscopy.[1][2] Its spectral properties make it an ideal candidate for multi-color imaging when paired with spectrally distinct fluorophores.
The selection of a suitable partner dye for dual-color imaging with this compound is critical to minimize spectral crosstalk, where the emission of one fluorophore is detected in the channel of the other. An ideal partner dye should have an emission spectrum that is well-separated from that of this compound. This document will focus on pairing this compound with other dyes from the ATTO family, such as ATTO 488 and ATTO 594 or ATTO 647N, to ensure high-quality, dual-color images.
Quantitative Data of ATTO Dyes for Dual-Color Imaging
For successful dual-color imaging, it is essential to understand the photophysical properties of the chosen fluorophores. The table below summarizes the key characteristics of this compound and its potential partner dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| ATTO 488 | 501[3][4] | 523[3][4] | 90,000[3][5] | 0.80[4][5] |
| This compound | 532[1] | 553[1] | 115,000[1] | 0.90[1] |
| ATTO 594 | 602[6] | 621[6] | 120,000[7] | 0.85[7] |
| ATTO 647N | 644[8] | 669[8] | 150,000[8] | 0.65[8] |
Experimental Protocols
Dual-Color Immunofluorescence Staining Protocol
This protocol outlines the simultaneous detection of two antigens using primary antibodies raised in different species, followed by detection with species-specific secondary antibodies conjugated to this compound and a suitable partner dye (e.g., ATTO 488).
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (from two different species, e.g., mouse and rabbit)
-
Secondary antibodies:
-
Goat anti-mouse IgG conjugated to ATTO 488
-
Goat anti-rabbit IgG conjugated to this compound
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies (e.g., mouse anti-Protein A and rabbit anti-Protein B) to their optimal concentrations in the blocking buffer.
-
Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies (e.g., goat anti-mouse-ATTO 488 and goat anti-rabbit-ATTO 532) in the blocking buffer. A typical starting dilution is 1:500.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for ATTO 488 and this compound.
-
Recommended Filter Sets for Dual-Color Imaging
To minimize spectral crosstalk, it is crucial to use appropriate filter sets that effectively separate the emission signals of the two fluorophores.
| Fluorophore Combination | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| ATTO 488 / this compound | 482/18 | 499 | 525/50 (for ATTO 488) |
| 532/22 | 552 | 585/40 (for this compound) | |
| This compound / ATTO 594 | 532/22 | 552 | 585/40 (for this compound) |
| 594/20 | 615 | 640/40 (for ATTO 594) | |
| This compound / ATTO 647N | 532/22 | 552 | 585/40 (for this compound) |
| 640/14 | 660 | 690/50 (for ATTO 647N) |
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Principle of indirect immunofluorescence for dual-color imaging.
Caption: Step-by-step workflow for dual-color immunofluorescence.
Caption: Ideal spectral separation for dual-color imaging.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. stressmarq.com [stressmarq.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Spectrum [Atto 594] | AAT Bioquest [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. FluoroFinder [app.fluorofinder.com]
ATTO 532 Antibody Conjugation for Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 532 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5][6] These characteristics make it a highly suitable dye for a variety of fluorescence-based applications, including immunofluorescence, flow cytometry, and high-resolution microscopy.[2][3][4] Its excitation and emission maxima are well-suited for the common 532 nm laser line.[2][3] This document provides detailed protocols for the conjugation of this compound to antibodies and their subsequent use in immunofluorescence staining.
This compound Dye Properties
A summary of the key spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2][5][7] |
| Emission Maximum (λem) | 553 nm | [2][5][7] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹ cm⁻¹ | [2][3] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2][3] |
| Correction Factor (CF₂₈₀) | 0.11 | [2][7] |
Antibody Conjugation with this compound NHS Ester
The most common method for labeling antibodies with this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[1][2][8] This reactive group readily forms a stable covalent bond with primary amino groups (e.g., on lysine (B10760008) residues) on the antibody.[2][8]
Experimental Workflow for Antibody Conjugation
Caption: Workflow for this compound antibody conjugation.
Protocol: Antibody Conjugation
Materials:
-
Antibody to be labeled (free of amine-containing buffers like Tris or glycine)[3][8]
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2][3]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.2-8.5[8][9]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4[9]
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer such as PBS.[3][8] This can be achieved through dialysis or using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.[8][11] Optimal labeling efficiency is often achieved at higher concentrations.[8]
-
Add 1 M sodium bicarbonate solution to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.2-8.5.[8][9]
-
-
This compound NHS Ester Preparation:
-
Conjugation Reaction:
-
The optimal molar ratio of dye to antibody for most applications is between 2 and 10.[9][11] A starting point is often a 10:1 molar ratio.[9]
-
Add the calculated volume of the this compound NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.[9]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (A_max at 532 nm).
-
Calculate the protein concentration and DOL using the following formulas:[8][12]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
DOL = (A_max × ε_protein) / [[A₂₈₀ - (A_max × CF₂₈₀)] × ε_dye]
Where:
-
-
Recommended Dye-to-Protein Ratios
| Application | Recommended DOL |
| Immunofluorescence | 2 - 6 |
| Flow Cytometry | 4 - 8 |
| Western Blotting | 1 - 3 |
Note: These are general recommendations and may require optimization for specific antibodies and applications.
Immunofluorescence Staining with this compound-Conjugated Antibodies
This protocol describes a direct immunofluorescence method using an this compound-conjugated primary antibody. An indirect method, which involves an unlabeled primary antibody and a fluorescently labeled secondary antibody, can also be employed for signal amplification.[13]
Experimental Workflow for Direct Immunofluorescence
Caption: Workflow for direct immunofluorescence staining.
Protocol: Direct Immunofluorescence Staining
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species or 1-3% BSA in PBS)[13]
-
This compound-conjugated primary antibody
-
PBS
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
For cultured cells, seed them on sterile coverslips and allow them to adhere.
-
For tissues, prepare cryostat or paraffin-embedded sections.[13]
-
-
Fixation:
-
Permeabilization (for intracellular antigens):
-
Blocking:
-
Antibody Incubation:
-
Dilute the this compound-conjugated primary antibody to its optimal concentration in blocking buffer. A typical starting concentration is 1-10 µg/mL, which should be optimized.[16]
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14][17]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[14]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium. This helps to preserve the fluorescence signal.[18]
-
-
Imaging:
-
Visualize the stained samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~530 nm, Emission: ~555 nm).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low degree of labeling (DOL). | Optimize the conjugation reaction to achieve a higher DOL. |
| Low antibody concentration. | Increase the concentration of the conjugated antibody during incubation.[19] | |
| Photobleaching. | Minimize exposure to light during staining and imaging. Use an antifade mounting medium.[18] | |
| Inactive antibody after conjugation. | Ensure the conjugation process did not denature the antibody. Test antibody activity by other means (e.g., ELISA). | |
| High Background | High degree of labeling (DOL). | A high DOL can lead to non-specific binding. Reduce the DOL. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent.[15] | |
| Antibody concentration too high. | Titrate the conjugated antibody to find the optimal concentration with the best signal-to-noise ratio.[15] | |
| Inadequate washing. | Increase the number and/or duration of wash steps.[18] |
Signaling Pathway Diagram Example: Generic Antibody-Antigen Interaction
Caption: Detection of a target antigen via a fluorescently labeled antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. metabion.com [metabion.com]
- 7. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. usbio.net [usbio.net]
- 14. ptglab.com [ptglab.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. hycultbiotech.com [hycultbiotech.com]
Application Note: Purification of ATTO 532 Labeled Proteins
Introduction
The conjugation of proteins with fluorescent dyes like ATTO 532 is a powerful technique for a wide range of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2] A critical step following the labeling reaction is the removal of unconjugated, or "free," dye from the protein conjugate.[3][4] Inadequate purification can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential artifacts in downstream applications. This document provides detailed protocols for three common methods used to purify this compound labeled proteins: size exclusion chromatography (gel filtration), dialysis, and ultrafiltration.
Methods Overview
The selection of a purification method depends on factors such as the volume of the sample, the molecular weight of the protein, the required purity, and the available equipment.
-
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size.[5][6] Larger molecules, such as the labeled protein, pass through the column more quickly than smaller molecules like the free dye, which get temporarily trapped in the pores of the chromatography resin.[5]
-
Dialysis is a separation technique that involves the use of a semi-permeable membrane to separate molecules based on size.[7] The labeled protein solution is placed within a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that retains the protein while allowing the smaller free dye molecules to diffuse into a larger volume of buffer.[7]
-
Ultrafiltration utilizes a centrifugal device with a semi-permeable membrane to separate molecules by size.[2][8] Centrifugal force drives the buffer and small molecules, including the free dye, through the membrane, while the larger labeled protein is retained.[2][9]
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration (Spin Columns) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[5] | Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[7] | Centrifugal force drives small molecules through a semi-permeable membrane.[2][8] |
| Typical Resin/Membrane | Sephadex G-25, Bio-Gel P-6 DG[3][10] | Cellulose-based membranes with a specific Molecular Weight Cut-Off (MWCO).[11] | Membranes with a specific MWCO, typically 3K-30K for proteins.[9][12] |
| Protein Recovery | Generally high (>90%). | High (>95%), but potential for sample loss during handling.[11] | Variable (80-95%), can be affected by protein sticking to the membrane.[12][13] |
| Dye Removal Efficiency | Very high; a second purification step may be needed if the conjugate still contains traces of free dye.[4] | High, dependent on buffer volume and number of changes.[7][11] | High; multiple wash steps can improve efficiency.[2][12] |
| Time Required | Fast (15-30 minutes per sample).[14] | Slow (several hours to overnight with multiple buffer changes).[7][11] | Fast (30-60 minutes per sample, depending on the number of wash steps).[2] |
| Sample Dilution | Some dilution occurs.[12][15] | Sample volume can increase.[11][12] | Results in a concentrated sample.[16] |
| Scalability | Suitable for small to medium sample volumes (µL to mL).[15] | Can be scaled for a wide range of volumes (µL to Liters). | Best for small to medium volumes (µL to mL).[17] |
| Key Advantage | Fast and effective separation. | Gentle on proteins and can be highly effective. | Concentrates the sample while purifying it. |
| Key Disadvantage | Can dilute the sample. | Time-consuming. | Potential for protein loss due to membrane adsorption.[12] |
Experimental Protocols
1. Size Exclusion Chromatography (Gel Filtration)
This protocol is designed for use with pre-packed gravity-flow columns, such as Sephadex G-25.
Materials:
-
This compound labeled protein solution
-
Size exclusion chromatography column (e.g., Sephadex G-25)[3]
-
Equilibration buffer (e.g., PBS, pH 7.4)[3]
-
Collection tubes
Protocol:
-
Column Preparation:
-
Remove the top and bottom caps (B75204) of the column.
-
Allow the storage buffer to drain completely under gravity.
-
Equilibrate the column by washing it with 3-5 column volumes of the desired equilibration buffer.[3]
-
-
Sample Application:
-
Allow the equilibration buffer to drain until the buffer level reaches the top of the packed bed.
-
Carefully apply the this compound labeled protein solution to the center of the column bed. Do not disturb the resin bed.
-
-
Elution:
-
Once the sample has entered the packed bed, carefully add the equilibration buffer to the top of the column.
-
Begin collecting fractions in separate collection tubes.
-
The first colored band to elute from the column is the labeled protein conjugate.[3] A second, slower-moving colored band corresponds to the free this compound dye.[3]
-
Continue adding equilibration buffer and collecting fractions until the labeled protein has been fully eluted.
-
-
Purity Check:
2. Dialysis
This method is ideal for gentle buffer exchange and removal of small molecules from larger proteins.
Materials:
-
This compound labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis buffer (at least 200-500 times the sample volume)[7]
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Protocol:
-
Membrane Preparation:
-
Sample Loading:
-
Load the this compound labeled protein solution into the dialysis tubing or cassette, leaving some space for potential volume increase.
-
Securely close the tubing or cassette, ensuring there are no leaks.
-
-
Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing the dialysis buffer.
-
Ensure the bag/cassette is fully submerged.
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag) to facilitate diffusion.
-
Dialyze for 1-2 hours at room temperature or 4°C.[7]
-
-
Buffer Exchange:
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Remove the purified labeled protein from the bag/cassette using a pipette.
-
3. Ultrafiltration (Spin Columns)
This is a rapid method for both purifying and concentrating the labeled protein.
Materials:
-
This compound labeled protein solution
-
Centrifugal filter unit with a MWCO significantly smaller than the protein's molecular weight (e.g., 30 kDa MWCO for a 66 kDa protein).[9]
-
Wash buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Protocol:
-
Sample Loading:
-
Place the this compound labeled protein solution into the upper chamber of the centrifugal filter unit.
-
-
First Centrifugation:
-
Washing:
-
Add a volume of wash buffer to the upper chamber containing the concentrated labeled protein.
-
Gently resuspend the protein.
-
-
Subsequent Centrifugations:
-
Sample Recovery:
-
After the final centrifugation and removal of the filtrate, recover the concentrated, purified labeled protein from the upper chamber by pipetting.
-
Verification of Purity and Degree of Labeling (DOL)
After purification, it is essential to determine the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[19]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and 532 nm (for this compound dye).[19]
-
Calculate Protein Concentration: The absorbance of the this compound dye at 280 nm must be accounted for using a correction factor (CF).[19] The CF for this compound at 280 nm is approximately 0.11.[4][19]
Protein Concentration (M) = [A₂₈₀ - (A₅₃₂ x CF)] / ε_protein
Where:
-
Calculate Degree of Labeling (DOL):
DOL = A₅₃₂ / (ε_dye x Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of this compound at 532 nm (115,000 M⁻¹cm⁻¹).[4]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Recovery | - Protein precipitation. - Adsorption to column or membrane. | - Ensure buffer conditions are optimal for protein stability. - For ultrafiltration, choose a low-binding membrane. - For SEC, ensure the column is properly packed and equilibrated. |
| Incomplete Dye Removal | - Overloading the purification system. - Insufficient washing or dialysis. | - Use a larger SEC column or split the sample. - Perform additional wash steps in ultrafiltration. - Increase the number of buffer changes and dialysis time.[13] |
| Labeled Protein is Inactive | - Harsh purification conditions. | - Perform purification at 4°C. - Ensure buffer pH and composition are suitable for the protein. - Dialysis is the gentlest method. |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. jenabioscience.com [jenabioscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. goldbio.com [goldbio.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Ultrafiltration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. biocompare.com [biocompare.com]
- 16. journals.flvc.org [journals.flvc.org]
- 17. Advanced Ultrafiltration Solutions | Formulatrix [formulatrix.com]
- 18. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 19. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: Calculating the Degree of Labeling for ATTO 532 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological and pharmaceutical research. ATTO 532, a bright and photostable rhodamine-based dye, is a popular choice for creating fluorescently labeled conjugates for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] A critical parameter for ensuring the quality and consistency of these conjugates is the Degree of Labeling (DOL), which represents the average number of dye molecules attached to each biomolecule.[4][5][6] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching, protein denaturation, and altered biological activity.
This document provides a detailed protocol for determining the DOL of this compound conjugates, focusing on spectrophotometric methods.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which relates the absorbance of a substance to its concentration in a solution.[7] To determine the DOL of an this compound conjugate, the absorbance of the conjugate solution is measured at two key wavelengths:
-
280 nm: At this wavelength, both the protein and the this compound dye absorb light.[4][5][7] The aromatic amino acids tryptophan and tyrosine in proteins are the primary absorbers at 280 nm.[7]
-
~532 nm (λmax of this compound): This is the maximum absorbance wavelength of the this compound dye.[1][2][3][4] At this wavelength, the absorbance is almost entirely due to the dye.
By measuring the absorbance at these two wavelengths, and by knowing the molar extinction coefficients of both the protein and the this compound dye, it is possible to calculate their respective concentrations and, consequently, the ratio of dye to protein.
A crucial element in this calculation is the correction factor (CF280) .[4][5][8][9] This factor accounts for the absorbance of the this compound dye at 280 nm and is used to isolate the absorbance of the protein at this wavelength.[4][5][9]
Key Parameters for this compound
The accuracy of the DOL calculation is highly dependent on the precise values of the molar extinction coefficient and the correction factor for this compound. These values are summarized in the table below.
| Parameter | Value | Units | Reference |
| Molar Extinction Coefficient (εmax) | 115,000 | M⁻¹cm⁻¹ | [3][4][8][10][11] |
| Maximum Absorbance (λmax) | 532 | nm | [1][2][3] |
| Correction Factor (CF280) | 0.11 | - | [4][8][12] |
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps for determining the DOL of a purified this compound-protein conjugate.
Materials:
-
Purified this compound-protein conjugate solution
-
Labeling buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (or other UV-transparent cuvettes)
Procedure:
-
Sample Preparation:
-
Ensure that all unconjugated (free) this compound dye has been removed from the conjugate solution. This is typically achieved through size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[5][13] Incomplete removal of free dye will lead to an overestimation of the DOL.
-
If the conjugate solution is highly concentrated (absorbance > 2.0), dilute it with the appropriate buffer to bring the absorbance into the linear range of the spectrophotometer.[14] Record the dilution factor.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm and the absorbance maximum of this compound (~532 nm).
-
Blank the spectrophotometer using the same buffer in which the conjugate is dissolved.[15]
-
Measure the absorbance of the conjugate solution at both 280 nm (A280) and ~532 nm (Amax).
-
-
Calculations:
The following equations are used to calculate the DOL:
a. Corrected Protein Absorbance (A_protein): This step corrects for the contribution of the this compound dye to the absorbance at 280 nm. A_protein = A280 - (Amax × CF280)[4][9]
b. Molar Concentration of the Protein (C_protein): C_protein = A_protein / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to each protein and can often be found in literature or calculated based on the amino acid sequence.[7][15]
c. Molar Concentration of this compound (C_dye): C_dye = Amax / ε_dye Where ε_dye is the molar extinction coefficient of this compound (115,000 M⁻¹cm⁻¹).
d. Degree of Labeling (DOL): DOL = C_dye / C_protein
An alternative combined formula for calculating the DOL is: DOL = (Amax × ε_protein) / ((A280 - (Amax × CF280)) × ε_dye) [4][5]
Workflow for DOL Calculation
The logical flow of the DOL calculation process is illustrated in the diagram below.
Caption: Workflow for calculating the Degree of Labeling (DOL).
Considerations and Troubleshooting
-
Protein Purity: The protocol assumes a pure protein conjugate. Contaminants that absorb at 280 nm will lead to inaccurate DOL calculations.[15]
-
Accurate Extinction Coefficients: The accuracy of the DOL is directly dependent on the accuracy of the molar extinction coefficients used for both the protein and the dye.
-
pH and Buffer Effects: The absorbance spectrum of both the dye and the protein can be influenced by pH and the composition of the buffer. For consistency, always perform measurements in the same buffer.
-
Ideal DOL: The optimal DOL can vary depending on the application and the specific protein. For many applications, a DOL in the range of 2-7 is desirable.
-
Precipitation: If the protein precipitates after labeling, it may be an indication of over-labeling.
-
Verification: In addition to spectrophotometry, SDS-PAGE followed by fluorescence scanning can be used to qualitatively assess the labeling and purity of the conjugate.[4]
By following this detailed protocol and considering these factors, researchers can accurately and reliably determine the Degree of Labeling for their this compound conjugates, ensuring high-quality reagents for their downstream applications.
References
- 1. metabion.com [metabion.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. peakproteins.com [peakproteins.com]
Application Notes and Protocols for ATTO 532 with a 532 nm Nd:YAG Laser
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the fluorescent dye ATTO 532 in conjunction with a 532 nm Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser. This compound is a versatile rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal candidate for a variety of fluorescence-based applications.[1][2][3][4] The 532 nm wavelength of a frequency-doubled Nd:YAG laser provides an optimal excitation source for this compound, ensuring efficient fluorescence emission for sensitive detection.[2][3][5][6][7]
Spectroscopic Properties and Quantitative Data
This compound exhibits exceptional spectroscopic properties that make it highly suitable for demanding fluorescence applications, including single-molecule detection, super-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3][5][7][8] Its excellent water solubility and high photostability contribute to its robust performance in aqueous buffer systems commonly used in biological research.[2][3][4]
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [2][9] |
| Emission Maximum (λem) | 553 nm | [2][9] |
| Molar Extinction Coefficient (εmax) | 1.15 x 10⁵ cm⁻¹M⁻¹ | [2][9] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [9] |
| Fluorescence Lifetime (τ) | 3.8 ns | [9] |
| Correction Factor (CF₂₆₀) | 0.22 | [2] |
| Correction Factor (CF₂₈₀) | 0.11 | [2] |
Labeling Protocols
This compound is available with various reactive groups for covalent labeling of biomolecules. The most common derivatives are NHS-esters for targeting primary amines (e.g., lysine (B10760008) residues in proteins) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues in proteins).[2]
Protocol for Amine Labeling using this compound NHS-ester
This protocol provides a general guideline for labeling proteins with this compound NHS-ester. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
This compound NHS-ester
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 2-10 mg/mL.[10] If the protein buffer contains amines (e.g., Tris), it must be exchanged by dialysis or buffer exchange chromatography.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][10]
-
Adjust pH: Add 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution to a final concentration of 100 mM.[10] The optimal pH for the labeling reaction is between 8.2 and 8.5.[10]
-
Labeling Reaction: Add the calculated amount of this compound NHS-ester stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[2] Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.[6]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm. The DOL can be calculated using the following formula:[1][11]
DOL = (A₅₃₂ * ε₂₈₀) / [(A₂₈₀ - A₅₃₂ * CF₂₈₀) * ε₅₃₂]
Where A₅₃₂ and A₂₈₀ are the absorbances at 532 nm and 280 nm, ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm, ε₅₃₂ is the molar extinction coefficient of this compound at 532 nm (115,000 M⁻¹cm⁻¹), and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.11).[2]
Troubleshooting:
-
Low Labeling Efficiency: Ensure the protein buffer is amine-free and the pH is optimal. Increase the dye-to-protein ratio.
-
Protein Precipitation: Over-labeling can lead to precipitation. Reduce the dye-to-protein ratio or the reaction time.
-
High Background: Ensure complete removal of unreacted dye during the purification step.
Protocol for Thiol Labeling using this compound Maleimide (B117702)
This protocol provides a general guideline for labeling proteins with this compound maleimide. The optimal pH for this reaction is between 7.0 and 7.5.[5][11]
Materials:
-
Protein of interest with free sulfhydryl groups in a suitable buffer (e.g., PBS, HEPES)
-
This compound maleimide
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
(Optional) Reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.[11]
-
(Optional) Reduce Disulfides: If labeling internal cysteines, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before labeling. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution while gently vortexing. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
(Optional) Quench Reaction: The reaction can be stopped by adding a thiol-containing compound like glutathione (B108866) or β-mercaptoethanol to scavenge unreacted maleimide.[11]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.[11]
-
Characterization: Determine the degree of labeling (DOL) as described in section 2.1.
Troubleshooting:
-
Low Labeling Efficiency: Ensure the pH is optimal. Check for the presence of free thiols; if necessary, perform a reduction step.
-
Non-specific Labeling: Avoid pH values above 8.0, as this can lead to reaction with amines.
Application Protocols
Fluorescence Microscopy: Visualizing Actin Dynamics
This compound-labeled actin can be used to visualize the dynamics of the actin cytoskeleton in vitro.[8][10] This protocol is adapted from an actin polymerization assay.[12]
Experimental Setup:
-
Microscope: Inverted fluorescence microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).
-
Laser: 532 nm Nd:YAG laser.
-
Filter Set:
-
Excitation Filter: 532/10 nm bandpass
-
Dichroic Mirror: 540 nm longpass
-
Emission Filter: 560/25 nm bandpass
-
-
Detector: sCMOS or EMCCD camera.
Protocol:
-
Prepare this compound-labeled Actin: Prepare a stock solution of this compound-labeled actin by reconstituting the lyophilized powder in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT) to a final concentration of 1 mg/mL.[8][10]
-
Initiate Polymerization: To induce actin polymerization, add 1/10th volume of 10x polymerization buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to the actin solution.
-
Sample Preparation: Immediately after adding the polymerization buffer, place a small volume (e.g., 5-10 µL) of the actin solution onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
Image Acquisition:
-
Focus on the sample using brightfield or DIC optics.
-
Switch to fluorescence imaging.
-
Excite the sample with the 532 nm laser. Start with a low laser power (e.g., 0.1-1 W/cm²) and adjust as needed to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire time-lapse images to visualize the growth of actin filaments. The exposure time will depend on the camera sensitivity and laser power but typically ranges from 50 to 500 ms.
-
Single-Particle Tracking: EGFR Dynamics
Single-particle tracking (SPT) of this compound-labeled epidermal growth factor receptor (EGFR) can provide insights into its diffusion and signaling activity in the plasma membrane of living cells.[13][14]
Experimental Setup:
-
Microscope: Total Internal Reflection Fluorescence (TIRF) microscope.
-
Laser: 532 nm Nd:YAG laser.
-
Filter Set: As described in section 3.1.
-
Detector: High-speed, high-sensitivity camera (e.g., EMCCD).
Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing a tagged version of EGFR (e.g., SNAP-tag) on glass-bottom dishes.
-
Label the EGFR with this compound-SNAP substrate according to the manufacturer's protocol.
-
-
Image Acquisition:
-
Mount the dish on the TIRF microscope and maintain physiological conditions (37°C, 5% CO₂).
-
Use a low laser power (e.g., 0.5-2 kW/cm²) to illuminate a small region of the cell membrane.
-
Acquire a stream of images at a high frame rate (e.g., 20-50 Hz) to track the movement of individual EGFR molecules.
-
-
Data Analysis:
-
Use particle tracking software to identify and track the trajectories of individual fluorescent spots.
-
Analyze the trajectories to determine diffusion coefficients, confinement, and oligomerization states.
-
Flow Cytometry: Multicolor Panel Design
This compound is well-suited for multicolor flow cytometry. When designing a panel, it is crucial to consider the spectral overlap with other fluorophores and apply appropriate compensation.[15]
Example Multicolor Panel:
-
Channel 1 (Blue Laser - 488 nm): FITC (e.g., CD4-FITC)
-
Channel 2 (Yellow-Green Laser - 561 nm): PE (e.g., CD8-PE)
-
Channel 3 (Green Laser - 532 nm): this compound (e.g., CD3-ATTO 532)
-
Channel 4 (Red Laser - 640 nm): APC (e.g., CD19-APC)
Compensation Strategy:
-
This compound has minimal spectral overlap with fluorophores excited by the blue and red lasers (FITC and APC).
-
There will be some spectral overlap between this compound and PE, as their emission spectra are relatively close. Therefore, single-color compensation controls for both this compound and PE are essential to correctly compensate for this spillover.
-
Run single-stained samples for each fluorophore to create a compensation matrix. The software will then use this matrix to subtract the spectral overlap from the multicolor samples.
Protocol:
-
Cell Staining: Stain your cell suspension with the antibody-fluorophore conjugates according to standard protocols.
-
Prepare Compensation Controls: For each fluorophore in the panel, prepare a separate sample of cells stained with only that single fluorophore.
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate lasers and filter configurations for each fluorophore.
-
Adjust the photomultiplier tube (PMT) voltages for each detector to place the negative population within the first decade of the log scale.
-
-
Compensation:
-
Run the single-color compensation controls.
-
Use the flow cytometry software to automatically calculate the compensation matrix.
-
Visually inspect the compensated data for each single-color control to ensure proper compensation (i.e., the median fluorescence intensity of the positive population in the spillover channels should be the same as the negative population).
-
-
Acquire Data: Run and acquire data for your multicolor samples.
References
- 1. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. cdn.gentaur.com [cdn.gentaur.com]
- 3. metabion.com [metabion.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fluorescence Microscopy Actin Kit ATTO532 - Cardiac Actin | Hypermol [hypermol.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Fluorescence Microscopy Actin Kit ATTO532 | Hypermol [hypermol.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Actin polymerisation assay [wwwuser.gwdguser.de]
- 13. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits | PLOS One [journals.plos.org]
- 14. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits | PLOS One [journals.plos.org]
- 15. Panel Design and Multicolor Flow Cytometry Information | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of ATTO 532 in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of the ATTO 532 fluorescent dye during live-cell imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging with this compound in a question-and-answer format.
Q1: My this compound signal is fading rapidly during my time-lapse experiment. What are the primary causes and how can I fix this?
A1: Rapid signal loss, or photobleaching, is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to its irreversible chemical destruction.[1] Several factors in your imaging setup can accelerate this process.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: High-intensity light increases the rate of photobleaching.[2]
-
Minimize Exposure Time: The total dose of photons your sample receives is a key factor.
-
Optimize Imaging Medium: The chemical environment of the fluorophore significantly impacts its photostability.
-
Action: Use a phenol (B47542) red-free imaging medium to reduce autofluorescence and the generation of reactive oxygen species (ROS). Consider using specialized live-cell imaging solutions designed to maintain cell health and reduce background.[5]
-
-
Incorporate Antifade Reagents: These reagents scavenge oxygen or reduce the fluorophore from its triplet state, thereby inhibiting photobleaching pathways.
-
Action: Supplement your imaging medium with a live-cell compatible antifade reagent. See the "Experimental Protocols" section for detailed instructions on using common antifade agents.
-
Q2: I've tried reducing laser power and exposure time, but I'm still seeing significant photobleaching. What else can I do?
A2: If basic adjustments to your imaging parameters are insufficient, you should consider more advanced strategies related to your imaging buffer and experimental setup.
Troubleshooting Steps:
-
Use a Commercial Antifade Reagent: Commercially available formulations are optimized for live-cell imaging and can be more effective than homemade solutions.
-
Action: Implement the use of reagents such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent. Follow the manufacturer's protocol for optimal concentration and incubation time.
-
-
Prepare a Custom Antioxidant Buffer: For more control over the chemical environment, you can prepare your own imaging buffer with antioxidants.
-
Action: A common and effective antioxidant is Trolox, a water-soluble analog of Vitamin E.[4] See the "Experimental Protocols" section for a recipe.
-
-
Optimize Your Imaging Strategy: How you acquire your images can be as important as the settings themselves.
-
Action: For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest. If acquiring a Z-stack, reduce the number of slices to the minimum necessary.
-
Q3: I'm concerned that antifade reagents might be toxic to my cells. How can I assess and mitigate potential cytotoxicity?
A3: This is a valid concern, as some components of antifade reagents can affect cell health.
Troubleshooting Steps:
-
Perform a Viability Assay: Always test the effect of a new antifade reagent on your specific cell type.
-
Action: Culture your cells with and without the antifade reagent for the duration of your planned experiment. Use a viability stain (e.g., Trypan Blue or a live/dead cell staining kit) to assess cell health.
-
-
Use the Lowest Effective Concentration: Higher concentrations of antifade reagents are more likely to be toxic.
-
Action: Titrate the concentration of the antifade reagent to find the lowest concentration that provides adequate photoprotection.
-
-
Choose Reagents with Low Cytotoxicity: Some antifade agents are known to be more cell-friendly than others.
Frequently Asked Questions (FAQs)
-
What is this compound? this compound is a fluorescent label based on the Rhodamine 6G dye.[7][8][9] It is known for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it suitable for a wide range of fluorescence microscopy applications, including live-cell imaging.[7][8][10]
-
What is the primary mechanism of photobleaching for rhodamine dyes like this compound? The primary pathway for photobleaching involves the transition of the excited fluorophore to a long-lived, non-fluorescent triplet state. In this state, the dye is highly reactive and can interact with molecular oxygen to form reactive oxygen species (ROS), which then chemically degrade the fluorophore, rendering it permanently non-fluorescent.[11]
-
How do antifade reagents work? Most antifade reagents for live-cell imaging are antioxidants or reducing agents. They work by either scavenging reactive oxygen species from the imaging medium or by returning the fluorophore from its reactive triplet state back to the ground state before it can be photodamaged.
-
Can I use antifade mounting media designed for fixed cells in my live-cell experiments? No, it is not recommended. Antifade mounting media for fixed samples often contain components like glycerol (B35011) and other chemicals that are not compatible with living cells and can cause cytotoxicity.[1]
-
Are there any alternatives to chemical antifade reagents? Yes, you can employ imaging strategies that reduce the overall light dose on the sample. Techniques like spinning disk confocal microscopy can be less phototoxic than laser scanning confocal for some applications. Additionally, using highly sensitive detectors allows for lower excitation light levels.
Quantitative Data
The photostability of a fluorophore can be influenced by various experimental parameters. While specific quantitative data for this compound in live cells is limited in the literature, the following tables provide data for the closely related Rhodamine 6G and other relevant fluorophores to serve as a guide.
Table 1: Photophysical Properties of this compound and Related Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield |
| This compound | 532 | 553 | 115,000 | 0.90 |
| Rhodamine 6G | 530 | 550 | 116,000 | 0.95 |
Data sourced from references[10][12].
Table 2: Representative Photobleaching Half-lives of Rhodamine Dyes Under Different Conditions
| Fluorophore | Condition | Excitation Power | Photobleaching Half-life (seconds) | Reference |
| Tetramethylrhodamine | 90% glycerol in PBS | Not specified | 7 | [13] |
| Tetramethylrhodamine | Vectashield (antifade) | Not specified | 330 | [13] |
| ATTO 565 | Aqueous buffer | 284 W/cm² | 63.0 | [14] |
| ATTO 565 | Aqueous buffer | 1136 W/cm² | 18.2 | [14] |
Note: This data is for illustrative purposes. Actual photobleaching rates will vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency.
-
Staining: Prepare the this compound conjugate in a phenol red-free, serum-free culture medium or a suitable imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.
-
Incubate the cells with the staining solution for 15-60 minutes at 37°C and 5% CO₂.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye and reduce background fluorescence.
-
Imaging: Image the cells immediately in a fresh volume of imaging buffer.
Protocol 2: Using VectaCell™ Trolox Antifade Reagent
-
Prepare Trolox Stock Solution: VectaCell™ Trolox is supplied as a 100 mM stock solution in ethanol.
-
Prepare Imaging Medium with Trolox: Dilute the 100 mM Trolox stock solution into your live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[6] The optimal concentration should be determined for your specific cell type and experimental conditions.
-
Cell Preparation and Staining: Follow steps 1 and 2 from Protocol 1.
-
Incubation with Trolox: After staining and washing, replace the imaging buffer with the Trolox-containing imaging medium.
-
Imaging: Proceed with your live-cell imaging experiment. It is recommended to include a control group of cells imaged without Trolox to assess any potential effects on cell physiology.
Protocol 3: Using ProLong™ Live Antifade Reagent
-
Prepare ProLong™ Live Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your chosen live-cell imaging medium.[15]
-
Cell Preparation and Staining: Follow steps 1 and 2 from Protocol 1.
-
Incubation with ProLong™ Live: After staining and washing, add the ProLong™ Live working solution to your cells.
-
Incubate the cells in the dark for 15 minutes to 2 hours. A 2-hour incubation is recommended for optimal performance.[15]
-
Imaging: Image the cells without washing out the ProLong™ Live reagent.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 5. mpbio.com [mpbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 8. metabion.com [metabion.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. arxiv.org [arxiv.org]
- 12. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for ATTO 532 in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio when using the fluorescent dye ATTO 532 in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound is a bright and photostable fluorescent dye with an excitation maximum at approximately 532 nm and an emission maximum at around 553 nm.[1][2][3] For optimal performance, it is highly recommended to use a 532 nm laser line for excitation, such as the output from a frequency-doubled Nd:YAG laser.[1][4][5]
Q2: How can I minimize photobleaching of this compound?
This compound is known for its high photostability.[4][6] However, under intense or prolonged illumination, all fluorophores will eventually photobleach. To minimize this effect:
-
Use an antifade mounting medium: This is one of the most effective ways to protect your sample from photobleaching.
-
Reduce laser power: Use the lowest laser power that provides a sufficient signal.
-
Minimize exposure time: Keep the exposure time as short as possible while still obtaining a good signal.
-
Image with a sensitive detector: Using a more sensitive detector allows for shorter exposure times and lower laser power.[7]
Q3: What are the common causes of high background fluorescence with this compound?
High background can obscure your signal and is often caused by:
-
Autofluorescence: Endogenous fluorophores within the cell or tissue can emit light in the same spectral range as this compound.[8]
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets.
-
Excess antibody concentration: Using too much primary or secondary antibody can lead to high background.[9]
-
Inadequate washing: Insufficient washing steps can leave unbound antibodies in the sample.
-
Suboptimal blocking: Incomplete blocking of non-specific binding sites can result in background signal.
Q4: Can I use this compound for super-resolution microscopy?
Yes, this compound is well-suited for super-resolution techniques such as STED (Stimulated Emission Depletion) and PALM/STORM due to its high photostability and brightness.[1][5]
Troubleshooting Guides
Problem: Weak or No this compound Signal
If you are experiencing a weak or absent signal from your this compound-labeled sample, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Microscope Settings | Verify that the excitation source is set to a 532 nm laser line and that the emission filter is appropriate for the 553 nm emission peak of this compound. |
| Low Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform an antibody titration to determine the optimal concentration (see Experimental Protocol section). |
| Photobleaching | The signal may have been bleached by excessive exposure to the excitation light. Use a fresh sample area, reduce laser power and exposure time, and use an antifade mounting medium. |
| Inefficient Labeling | If you are performing your own conjugations, ensure that the labeling reaction was successful and that the dye-to-protein ratio is optimal. |
| Low Target Abundance | The protein of interest may be expressed at very low levels in your sample. Consider using a signal amplification method. |
Problem: High Background Signal
High background can significantly reduce the signal-to-noise ratio. The following table provides guidance on how to troubleshoot and reduce background fluorescence.
| Potential Cause | Recommended Solution |
| Autofluorescence | Image a negative control sample (without the this compound label) to assess the level of autofluorescence. If significant, consider using a different fixation method or a commercial autofluorescence quenching reagent.[8] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal. A starting point for secondary antibodies is typically 1-5 µg/mL.[10] |
| Inadequate Blocking | Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised. Increase the blocking time if necessary. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Non-specific Secondary Antibody Binding | Ensure your secondary antibody is highly cross-adsorbed against the species of your sample to minimize off-target binding. |
Experimental Protocols
Protocol: Optimizing Secondary Antibody Concentration for Immunofluorescence
This protocol describes a method for determining the optimal dilution of an this compound-conjugated secondary antibody to maximize the signal-to-noise ratio.
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips or slides
-
Primary antibody at its optimal, predetermined concentration
-
This compound-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Antifade mounting medium
Procedure:
-
Prepare a dilution series of the secondary antibody: Prepare a series of dilutions of the this compound-conjugated secondary antibody in blocking buffer. A good starting range is 1:200, 1:500, 1:1000, 1:2000, and a no-secondary-antibody negative control.
-
Primary antibody incubation: Incubate all samples with the primary antibody at its optimal concentration for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary antibody incubation: Incubate each sample with a different dilution of the this compound-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image all samples using identical microscope settings (laser power, exposure time, gain).
-
Analysis: Compare the images to determine the dilution that provides the brightest specific signal with the lowest background. This is your optimal secondary antibody concentration.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio with this compound.
Caption: Experimental workflow for optimizing this compound secondary antibody concentration.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. metabion.com [metabion.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. youtube.com [youtube.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Non-Specific Binding with ATTO 532 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving non-specific binding issues when using ATTO 532-conjugated molecules in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
A1: Non-specific binding occurs when the this compound conjugate adheres to unintended cellular components or surfaces, rather than its specific target. This leads to high background fluorescence, which can obscure the true signal from your target, reduce the signal-to-noise ratio, and lead to false-positive results.[1][2][3]
Q2: What are the primary causes of non-specific binding?
A2: The main drivers of non-specific binding for fluorescent conjugates include:
-
Hydrophobic Interactions: Molecules with nonpolar regions tend to stick to other hydrophobic surfaces. This compound is notably hydrophilic and has excellent water solubility, which helps to minimize this type of interaction.[4][5][6]
-
Electrostatic (Charge-Based) Interactions: Interactions between charged molecules on the conjugate and oppositely charged molecules in the sample can cause binding.
-
Issues with the Conjugate Itself: Problems such as the presence of free, unconjugated this compound dye, a high degree of labeling (DOL), or aggregation of the conjugate can all contribute to background signal.[7][8]
-
Suboptimal Experimental Conditions: Inadequate blocking, insufficient washing, or using inappropriate buffer compositions can all lead to increased non-specific binding.[1][2][3]
Q3: Is this compound prone to non-specific binding?
A3: this compound is a fluorescent label related to Rhodamine 6G and is characterized by its high hydrophilicity and excellent water solubility.[4][5][6] These properties generally make it less prone to non-specific hydrophobic interactions compared to more hydrophobic dyes. However, like any fluorescent conjugate, non-specific binding can still occur due to other factors.
Q4: How can I be sure that the background I'm seeing is due to non-specific binding of my this compound conjugate?
A4: To confirm non-specific binding of your conjugate, you should run the following controls:
-
Secondary Antibody Only Control: If using a primary and secondary antibody setup, stain your sample with only the this compound-conjugated secondary antibody. Any signal observed is due to non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-specific antibody of the same isotype and with a similar degree of labeling with this compound as your primary antibody. This will help determine if the observed background is due to the antibody itself or the fluorophore.
-
Unstained Control: Always image an unstained sample to assess the level of endogenous autofluorescence in your cells or tissue.[2]
Troubleshooting Guide
Problem 1: High Background Fluorescence Across the Entire Sample
This is often indicative of a systemic issue with the staining protocol or the conjugate itself.
dot
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. metabion.com [metabion.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
ATTO 532 Technical Support Center: Optimizing Stability in Different Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATTO 532, focusing on improving its stability in various buffer systems. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource aims to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound?
This compound is a fluorescent label derived from Rhodamine 6G.[1][2] It is characterized by its strong light absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] Its hydrophilic nature also ensures good water solubility.[1] These properties make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1]
Q2: How should I store this compound dye and its conjugates?
Unconjugated this compound, supplied as a solvent-free solid, should be stored at -20°C, protected from light and moisture.[1] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, ATTO-TEC products are stable for at least three years.[1]
For this compound conjugates, it is generally recommended to store them under the same conditions as the unlabeled biomolecule. For long-term storage, aliquoting the conjugate solution and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound reactive dyes (NHS-ester, maleimide)?
This compound reactive dyes, such as the NHS-ester and maleimide (B117702) forms, are soluble in polar organic solvents like anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] It is crucial to use high-purity, anhydrous solvents as the reactive groups are sensitive to moisture and amine-containing impurities, which can lead to hydrolysis and inactivation of the dye.[1] Stock solutions of reactive dyes in these solvents have limited stability and should be prepared immediately before use.[1]
Troubleshooting Guides
Issue 1: Low Fluorescence Intensity or Signal Loss
Low or fading fluorescence signals can be a significant issue. The following sections provide potential causes and solutions.
Potential Cause A: Photobleaching
While this compound is known for its high photostability, intense or prolonged exposure to excitation light can still lead to photobleaching.
Solutions:
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-gated detection.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or buffer system.
-
Deoxygenate Buffers: The presence of oxygen can accelerate photobleaching. If compatible with your experiment, deoxygenate your buffers.
Potential Cause B: Fluorescence Quenching
Certain components in your buffer or sample can quench the fluorescence of this compound.
Solutions:
-
Identify and Remove Quenchers: Some common quenchers for rhodamine-based dyes include electron donors like tryptophan and guanine.[3] Amines can also act as quenchers.[5] If possible, remove or reduce the concentration of these substances.
-
Buffer Selection: Be mindful of your buffer composition. While direct quantitative comparisons are limited, the inherent stability of ATTO dyes is generally high across common biological buffers. However, for critical applications, it is advisable to empirically test the fluorescence stability in your specific buffer system.
Potential Cause C: pH-Dependent Effects
The fluorescence of some rhodamine dyes can be sensitive to pH. For instance, ATTO 520, a related dye, shows reversible formation of a colorless form at pH > 7.[6] While this compound is generally stable, extreme pH values should be avoided.
Solutions:
-
Maintain Optimal pH: For most applications, maintaining a pH between 7.0 and 8.5 will ensure stable fluorescence.
-
Buffer Choice: Use a buffer system that can reliably maintain the desired pH throughout your experiment.
Issue 2: Inefficient Labeling of Biomolecules
Low labeling efficiency can result in a poor signal-to-noise ratio. The following are common causes and their remedies.
Potential Cause A: Hydrolysis of Reactive Dye
The reactive groups of this compound, particularly the NHS-ester, are susceptible to hydrolysis in aqueous buffers, rendering them unable to react with the target biomolecule. The rate of hydrolysis is highly dependent on pH.
Solutions:
-
Optimize Reaction pH:
-
For NHS-ester labeling (targeting primary amines): A pH of 8.3 is a good compromise, balancing the need for deprotonated amines with the rate of NHS-ester hydrolysis.[7] The optimal range is generally between 8.0 and 9.0.
-
For maleimide labeling (targeting thiols): A pH range of 7.0-7.5 is recommended. At this pH, the thiol group is sufficiently deprotonated for reaction, while minimizing hydrolysis of the maleimide.
-
-
Prepare Fresh Dye Solutions: Always prepare solutions of reactive this compound immediately before use in an anhydrous, amine-free solvent like DMF or DMSO.[1]
-
Control Reaction Time: For NHS-ester reactions, if longer reaction times are needed, consider lowering the pH to 7.0-7.5 after an initial incubation at a higher pH.
Potential Cause B: Incompatible Buffer Components
The presence of certain chemicals in your biomolecule solution can interfere with the labeling reaction.
Solutions:
-
Avoid Amine-Containing Buffers for NHS-Ester Labeling: Buffers containing primary amines, such as Tris, will compete with the target biomolecule for reaction with the NHS-ester, significantly reducing labeling efficiency. Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.
-
Remove Interfering Substances: Ensure your biomolecule solution is free from substances like sodium azide, which can interfere with the labeling reaction. Dialysis or buffer exchange is recommended to remove such components.
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Labeling Chemistries
| Reactive Group | Target Functional Group | Recommended Buffer | Optimal pH Range |
| NHS-ester | Primary Amines (-NH₂) | Bicarbonate, Borate, PBS | 8.0 - 9.0 (8.3 recommended) |
| Maleimide | Thiols (-SH) | PBS, HEPES | 7.0 - 7.5 |
Table 2: Qualitative Stability and Performance of this compound in Common Buffers
| Buffer System | Suitability for NHS-Ester Labeling | Suitability for Maleimide Labeling | General Fluorescence Stability | Notes |
| Phosphate-Buffered Saline (PBS) | Suitable | Highly Suitable | Good | A versatile buffer for general use and maleimide reactions. |
| Tris Buffer | Not Recommended | Suitable | Good | Contains primary amines that compete with the NHS-ester reaction. |
| HEPES Buffer | Suitable | Highly Suitable | Good | A good zwitterionic buffer for maintaining pH. |
| Bicarbonate Buffer | Highly Suitable | Not Typically Used | Good | Recommended for NHS-ester labeling to maintain optimal pH. |
Table 3: Hydrolysis of NHS-Esters as a Function of pH (General Data)
This table provides general data for the hydrolysis of NHS-esters and is not specific to this compound. However, it illustrates the strong dependence of stability on pH.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data adapted from general NHS-ester characteristics.[7]
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound NHS-Ester
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform buffer exchange into the labeling buffer using dialysis or a desalting column.
-
-
Reactive Dye Preparation:
-
Allow the vial of this compound NHS-ester to warm to room temperature.
-
Immediately before use, dissolve the dye in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point of a 5- to 10-fold molar excess of dye is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Protocol 2: Assessing this compound Photostability in Different Buffers
-
Sample Preparation:
-
Prepare solutions of this compound-labeled protein (or free dye) at the same concentration in the buffers to be tested (e.g., PBS, Tris, HEPES at pH 7.4).
-
-
Microscopy Setup:
-
Use a confocal microscope with a 532 nm laser for excitation.
-
Set the imaging parameters (laser power, detector gain, pinhole size, pixel dwell time) to be identical for all samples.
-
-
Photobleaching Experiment:
-
Select a region of interest (ROI) for each sample.
-
Acquire a time-lapse series of images of the ROI, continuously exposing it to the excitation laser.
-
Record the fluorescence intensity within the ROI for each image in the time series.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time for each buffer.
-
The rate of fluorescence decay is indicative of the photostability in that buffer. A slower decay rate signifies higher photostability.
-
Visualizations
Caption: Workflow for protein labeling with this compound NHS-ester.
Caption: Troubleshooting logic for low this compound fluorescence.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
How to choose the right molar ratio for ATTO 532 labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate molar ratio for ATTO 532 labeling experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound NHS-ester to protein?
A1: The optimal molar ratio for labeling is highly dependent on the specific protein. For initial experiments, a dye-to-protein molar excess of 2:1 is a suitable starting point.[1] However, it is strongly recommended to test a range of molar ratios to determine the optimal conditions for your specific protein.[1][2] For antibodies, a broader range of 5:1, 10:1, 15:1, or 20:1 can be explored.[3] Some general recommendations even suggest starting with ratios between 10:1 and 40:1.[4]
Q2: How does protein concentration affect the molar ratio?
A2: Labeling efficiency is dependent on protein concentration.[5][6] Lower protein concentrations (below 2 mg/mL) will decrease the labeling efficiency.[1][5] To achieve a consistent degree of labeling at lower protein concentrations, a higher molar coupling ratio may be necessary.[4] It is recommended to maintain a protein concentration of at least 2 mg/mL for optimal results.[5][6]
Q3: What is the "Degree of Labeling" (DOL) and why is it important?
A3: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein molecule.[5][7][8] It is a critical parameter for ensuring the quality and consistency of your labeled protein. A low DOL results in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the protein's biological activity or solubility.[2][7] For antibodies, an ideal DOL typically falls between 2 and 10.[8]
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The DOL is calculated from the absorbance measurements of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (532 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[5][7]
The formula is as follows: Molar concentration of dye = A_max / (ε_dye * path length) Molar concentration of protein = (A_280 - (A_max * CF_280)) / (ε_protein * path length) DOL = Molar concentration of dye / Molar concentration of protein
Where:
-
A_max is the absorbance at 532 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound (115,000 M⁻¹cm⁻¹).[9][10]
-
ε_protein is the molar extinction coefficient of the protein.
-
CF_280 is the correction factor for this compound at 280 nm (0.09 or 0.11, depending on the source).[1][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (Under-labeling) | Insufficient molar ratio of dye to protein. | Increase the molar excess of this compound NHS-ester in the reaction.[11] |
| Low protein concentration. | Concentrate the protein solution to at least 2 mg/mL.[1][5] | |
| Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Dialyze the protein against an amine-free buffer like PBS before labeling.[1][5][12] | |
| Incorrect pH of the reaction buffer. | Ensure the labeling buffer is at a pH of 8.3 for optimal reaction with primary amines.[1][5][11] | |
| Hydrolyzed NHS-ester. | Prepare the this compound NHS-ester solution immediately before use in anhydrous, amine-free DMSO or DMF.[1][13][14] | |
| Over-labeling (High DOL) | Excessive molar ratio of dye to protein. | Decrease the molar excess of this compound NHS-ester in subsequent labeling reactions.[6] |
| High number of accessible primary amines on the protein surface. | Reduce the reaction time or decrease the dye-to-protein molar ratio.[6] | |
| Fluorescence Quenching | High Degree of Labeling (DOL). | This is often a result of over-labeling. Aim for a lower DOL by reducing the molar ratio of the dye.[2][7] |
| Protein Precipitation | Over-labeling leading to changes in protein solubility. | Reduce the molar ratio of the dye to decrease the DOL.[2] |
| Aggregates formed during storage. | Centrifuge the conjugate solution before use to remove any aggregates.[12] | |
| High Background Fluorescence | Incomplete removal of unconjugated dye. | Ensure thorough purification of the conjugate using gel filtration (e.g., Sephadex G-25) or extensive dialysis.[7][8][14] For hydrophilic dyes like this compound, a longer gel filtration column may be necessary.[11][14] |
Experimental Protocol: this compound NHS-Ester Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound NHS-ester. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Solution:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar ratio. For a starting point, a 2-fold molar excess of dye to protein is often used.[1]
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3][5]
-
-
Purification:
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and 532 nm.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in the FAQ section.
-
Visualizing the Workflow
To aid in the decision-making process for choosing the right molar ratio, the following workflow diagram illustrates the key steps and considerations.
Caption: A flowchart illustrating the systematic approach to determining the optimal molar ratio for this compound labeling.
The following diagram outlines the general signaling pathway of the labeling reaction.
Caption: A diagram showing the reaction between a protein's primary amine and this compound NHS-ester to form a stable conjugate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
Technical Support Center: Post-Labeling Purification of ATTO 532 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated ATTO 532 dye from biomolecules post-labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?
A1: The removal of free, unconjugated this compound dye is a critical step for several reasons. Firstly, it is essential for the accurate determination of the degree of labeling (DOL), which is the molar ratio of dye to the biomolecule.[1][2] Secondly, excess dye can lead to high background noise and non-specific signals in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays, ultimately affecting the reliability and accuracy of the experimental results.[1][3]
Q2: What are the most common methods for removing free this compound dye?
A2: The most prevalent and recommended methods for purifying this compound-labeled biomolecules include size exclusion chromatography (also known as gel filtration), dialysis, and precipitation with organic solvents like acetone (B3395972) or trichloroacetic acid (TCA).[4][5][6][7]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size of your biomolecule, the sample volume, and the required purity. Size exclusion chromatography is generally the preferred method as it is gentle and efficient.[4][8] Dialysis is a simple technique but can be time-consuming and may lead to sample dilution.[6][9] Precipitation is a rapid method that also concentrates the sample, but it may cause denaturation of the protein, which might not be suitable for all downstream applications.[10][11]
Q4: Can I use the same purification method for both this compound NHS-ester and maleimide (B117702) labeling reactions?
A4: Yes, the purification methods are based on the size difference between the labeled biomolecule and the small, unconjugated dye molecule. Therefore, the same principles and techniques, such as size exclusion chromatography or dialysis, can be applied to purify conjugates regardless of whether the labeling chemistry targets amines (NHS-ester) or thiols (maleimide).[4][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated this compound dye. | Repeat the purification step. For size exclusion chromatography, consider using a longer column or a resin with a smaller pore size if appropriate for your biomolecule.[4] For dialysis, increase the number of buffer changes and the total dialysis time.[6] |
| Precipitation of the labeled protein during purification. | The labeled protein may have become less soluble due to the hydrophobic nature of the dye.[13] This can be more common with non-sulfonated dyes, especially during dialysis.[14] | If using dialysis, switch to size exclusion chromatography, which is a gentler method.[14] To minimize precipitation, aim for a lower degree of labeling by adjusting the dye-to-protein molar ratio during the labeling reaction.[13] |
| Low recovery of the labeled biomolecule after purification. | The biomolecule may be binding to the purification matrix (e.g., column resin or dialysis membrane).[9] For precipitation methods, the pellet may be difficult to redissolve.[10][11] | For size exclusion chromatography, select a resin known for low protein binding. For dialysis, ensure the membrane material is compatible with your protein. When using precipitation, be careful not to over-dry the pellet, as this can make it harder to redissolve.[11][15] |
| The purified conjugate still contains traces of free dye. | The chosen purification method may not be optimal for the specific dye-biomolecule pair. | Consider a secondary purification step using a different method. For example, follow up size exclusion chromatography with a quick spin column filtration.[16][17] For very hydrophilic dyes like this compound, a longer gel filtration column may be necessary for complete separation.[4] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Gel Filtration)
This method separates molecules based on their size. Larger, labeled biomolecules will pass through the column more quickly than the smaller, unconjugated dye molecules.[18]
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25).[4][5]
-
Elution buffer (e.g., PBS, pH 7.4).[4]
-
Fraction collector or microcentrifuge tubes.
Procedure:
-
Equilibrate the size exclusion column with at least two column volumes of elution buffer.
-
Carefully load the labeling reaction mixture onto the top of the column.
-
Begin eluting the sample with the elution buffer.
-
The first colored band to elute will be the this compound-labeled biomolecule.[4] A second, slower-moving colored band will be the unconjugated dye.[4]
-
Collect the fractions containing the first colored band.
-
(Optional) Analyze the collected fractions using SDS-PAGE to confirm the purity of the conjugate.[16][17]
Protocol 2: Dialysis
Dialysis is a process where a semi-permeable membrane is used to separate molecules based on size. The small, unconjugated dye molecules will pass through the membrane into the surrounding buffer, while the larger, labeled biomolecules are retained.[6]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO). The MWCO should be significantly smaller than the molecular weight of the biomolecule being purified.
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the labeling reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette into a large beaker containing the dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer at least three times over a period of 24-48 hours. A typical schedule would be to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally dialyzing overnight.[6]
-
After the final buffer change, retrieve the sample from the dialysis tubing/cassette.
Protocol 3: Acetone Precipitation
This method uses cold acetone to precipitate the protein out of the solution, leaving the smaller, more soluble unconjugated dye in the supernatant.[10][11]
Materials:
-
Acetone-compatible microcentrifuge tubes.[15]
-
Microcentrifuge capable of reaching 13,000-15,000 x g.[10]
Procedure:
-
Place the labeling reaction mixture in a microcentrifuge tube.
-
Add four to six volumes of cold (-20°C) acetone to the sample.[10][19]
-
Vortex the tube and incubate at -20°C for at least 1 hour.[10][15] For very dilute samples, an overnight incubation may be necessary.[20]
-
Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C.[10][19]
-
Carefully decant the supernatant, which contains the unconjugated dye.
-
(Optional) Wash the pellet by adding a small volume of cold 90% acetone, centrifuging again, and decanting the supernatant.[19]
-
Air-dry the pellet for 15-30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.[11][15]
-
Resuspend the pellet in a suitable buffer for your downstream application.
Data Presentation
| Purification Method | Principle | Typical Protein Recovery | Advantages | Disadvantages |
| Size Exclusion Chromatography | Separation based on molecular size.[18] | >90%[3] | Gentle, high recovery, effective for a wide range of biomolecules.[8] | Can lead to sample dilution.[21] |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[6] | Variable, can be lower due to non-specific binding to the membrane. | Simple, requires minimal hands-on time. | Time-consuming, can result in significant sample dilution.[9] |
| Acetone Precipitation | Differential solubility in an organic solvent.[10] | Variable, potential for loss during supernatant removal and incomplete resolubilization. | Rapid, concentrates the sample.[10][11] | Can cause protein denaturation and aggregation, making resolubilization difficult.[10][11] |
Visualizations
Caption: Workflow for Size Exclusion Chromatography.
Caption: Workflow for Dialysis Purification.
Caption: Workflow for Acetone Precipitation.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Removal of Interfering Substances | Bio-Rad [bio-rad.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Acetone Precipitation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 16. jenabioscience.com [jenabioscience.com]
- 17. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 18. bio-rad.com [bio-rad.com]
- 19. research.fredhutch.org [research.fredhutch.org]
- 20. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 21. Reddit - The heart of the internet [reddit.com]
Impact of pH on ATTO 532 NHS ester hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on ATTO 532 NHS ester hydrolysis and its implications for successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound NHS ester?
The optimal pH for labeling primary amines on proteins with this compound NHS ester is in the range of 8.0 to 9.0, with a pH of 8.3 being a commonly recommended starting point.[1][2] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[2]
Q2: How does pH affect the reactivity of the primary amines on my protein?
The reactivity of primary amines, such as the epsilon-amino group of lysine (B10760008) residues, is highly dependent on pH. At a pH below their pKa (typically around 10.5 for lysine), these amines are predominantly in their protonated form (-NH3+), which is not nucleophilic and will not react with the NHS ester.[3] As the pH increases, more of the amines become deprotonated (-NH2) and are available to react.[2]
Q3: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a competing reaction where the this compound NHS ester reacts with water (hydroxide ions) instead of the primary amines on the target molecule. This reaction results in the formation of the non-reactive this compound carboxylic acid, which can no longer participate in the labeling reaction.[1][2] The rate of hydrolysis increases significantly with increasing pH.[1][4]
Q4: Can I perform the labeling reaction at a pH lower than 8.0?
While a lower pH will slow down the rate of hydrolysis of the this compound NHS ester, it will also lead to a significant decrease in the concentration of reactive, deprotonated primary amines on your protein. This will result in a much slower labeling reaction and potentially a lower degree of labeling (DOL).
Q5: What happens if I perform the labeling reaction at a pH higher than 9.0?
At a pH above 9.0, the rate of hydrolysis of the this compound NHS ester will be very rapid. This means that a significant portion of the dye may become inactivated before it has a chance to react with your protein, leading to low labeling efficiency.
Troubleshooting Guide
Issue: Low or no labeling with this compound NHS ester.
Q1: I am not seeing any fluorescence from my protein after the labeling reaction. What could be the cause?
There are several potential causes for low or no labeling. Here's a step-by-step guide to troubleshoot the issue, with a focus on pH-related factors:
-
Verify the pH of your reaction buffer: This is the most critical parameter. Use a calibrated pH meter to ensure your buffer is within the optimal range of 8.0-9.0.[1] A pH of 8.3 is often a good starting point.[2]
-
Check for amine-containing buffers: Ensure that your protein solution does not contain any buffers with primary amines, such as Tris or glycine. These will compete with your protein for the NHS ester and significantly reduce labeling efficiency. If necessary, dialyze your protein into an amine-free buffer like PBS (phosphate-buffered saline) and then adjust the pH for the labeling reaction.
-
Confirm the freshness and proper storage of the this compound NHS ester: The NHS ester is moisture-sensitive and can hydrolyze over time if not stored properly.[1][5] Always allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the dye solution immediately before use.[1][5]
-
Assess protein concentration: Labeling efficiency can be lower at protein concentrations below 2 mg/mL. If your protein is too dilute, consider concentrating it before labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
Data Presentation
Table 1: Half-life of a Generic NHS Ester at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Disclaimer: This data is for a generic NHS ester and may not be representative of this compound NHS ester. Data sourced from Thermo Fisher Scientific.[4]
Table 2: Hydrolysis Half-life of a Porphyrin-NHS Ester
| pH | Temperature (°C) | Half-life (minutes) |
| 8.0 | Room Temperature | 210 |
| 8.5 | Room Temperature | 180 |
| 9.0 | Room Temperature | 125 |
Disclaimer: This data is for a porphyrin-NHS ester and serves to illustrate the trend of increasing hydrolysis rate with increasing pH.[6]
Experimental Protocols
Protocol: Labeling a Protein with this compound NHS Ester
This protocol provides a general guideline for labeling a protein with this compound NHS ester. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column into a buffer such as PBS, pH 7.4.
-
Adjust the protein concentration to at least 2 mg/mL.
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the protein solution to a final concentration of 10-20% of the total volume to raise the pH to the optimal range. Verify the final pH with a calibrated pH meter.
-
-
Prepare the Dye Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess of dye to protein. A molar excess of 10-20 fold is a common starting point.
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the labeling reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis.
-
Caption: Experimental workflow for protein labeling.
Visualizations
Caption: Competing reactions in this compound NHS ester labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Minimizing background fluorescence in ATTO 532 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing ATTO 532 dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound experiments?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the sample itself, such as from collagen, elastin, NADH, and riboflavins.[1] Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[1][2][3]
-
Non-specific binding: The this compound-conjugated antibody or probe may bind to unintended targets within the sample.[4][5] This can be caused by excessively high antibody concentrations or insufficient blocking.[4][5][6]
-
Suboptimal Reagents and Buffers: The quality of reagents, including antibodies, buffers, and mounting media, can significantly impact background fluorescence. Old or contaminated solutions may contribute to noise.
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies or probes in the sample, leading to a diffuse background signal.[4][5]
Q2: What are the key spectral characteristics of this compound I should be aware of?
This compound is a rhodamine-based fluorescent dye with several advantageous properties. Understanding its spectral profile is crucial for designing experiments and selecting appropriate filter sets to minimize background.
| Property | Value | Reference |
| Excitation Maximum (λex) | 532 nm | [7][8][9] |
| Emission Maximum (λem) | 553 nm | [7][8][9] |
| Molar Extinction Coefficient | 115,000 M⁻¹cm⁻¹ | [7][8] |
| Fluorescence Quantum Yield | 90% | [8] |
| Fluorescence Lifetime | 3.8 ns | [7] |
This compound is known for its high photostability, strong absorption, and excellent water solubility.[7][8][10][11][12] It is well-suited for high-resolution microscopy and single-molecule detection.[7][8][11]
Q3: Can my choice of fixative increase background fluorescence?
Yes, aldehyde-based fixatives like glutaraldehyde and formaldehyde (B43269) (formalin) are known to induce autofluorescence by cross-linking proteins and other biomolecules.[1][2][3] The autofluorescence from these fixatives often has a broad emission spectrum, which can overlap with the emission of this compound.[2]
Q4: How do I determine if the background I'm observing is from autofluorescence or non-specific antibody binding?
To distinguish between these two common sources of background, you should run the following controls:
-
Unstained Control: Prepare a sample following your standard protocol but without adding any fluorescently labeled antibodies or probes. Any fluorescence observed in this sample is due to autofluorescence.[1][13]
-
Secondary Antibody Only Control: If using a primary and secondary antibody setup, prepare a sample incubated only with the this compound-conjugated secondary antibody (no primary antibody). Fluorescence in this control indicates non-specific binding of the secondary antibody.[5]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the inherent fluorescence of biological materials and can be a significant source of background noise.
This method reduces autofluorescence by exposing the sample to a high-intensity light source before fluorescent labeling.[14]
-
Sample Preparation: Prepare your fixed and permeabilized samples as per your standard protocol.
-
Photobleaching: Before incubation with antibodies, expose the sample to a broad-spectrum, high-intensity light source (e.g., from a fluorescence microscope's mercury or xenon lamp) for a period ranging from several minutes to an hour. The optimal duration should be determined empirically.
-
Proceed with Staining: After photobleaching, proceed with your immunofluorescence staining protocol.
Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence.[1][2][15]
-
Reagent Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in a physiological buffer like PBS.
-
Incubation: After the fixation and permeabilization steps, incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and antibody incubation steps.
Sudan Black B is a lipophilic dye that can quench autofluorescence, particularly from lipofuscin.[2][16]
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubation: After the final washing step of your staining protocol, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Guide 2: Minimizing Non-Specific Antibody Binding
Non-specific binding of antibodies is a common cause of high background.
Determining the optimal antibody concentration is critical to maximize the signal-to-noise ratio.[4][5][6]
-
Prepare Serial Dilutions: Prepare a series of dilutions for both your primary and this compound-conjugated secondary antibodies. A typical starting point is to test a range of concentrations from half to double the manufacturer's recommended concentration.
-
Stain Samples: Stain a separate sample with each dilution combination.
-
Image and Analyze: Acquire images using identical settings for all samples. The optimal concentration will be the one that provides a bright specific signal with minimal background.
Proper blocking minimizes non-specific antibody binding by saturating non-specific sites.[4][5][6][13]
-
Choice of Blocking Buffer: A common blocking buffer is 5-10% normal serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-mouse secondary).[13] Alternatively, a solution of 1-3% Bovine Serum Albumin (BSA) in PBS can be used.
-
Blocking Incubation: Incubate the samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Antibody Dilution: Dilute your primary and secondary antibodies in the blocking buffer.
Visual Troubleshooting Workflows
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 12. metabion.com [metabion.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
Validation & Comparative
ATTO 532 vs. Alexa Fluor 532: A Comparative Guide for Single-Molecule Studies
For researchers embarking on single-molecule studies, the choice of fluorescent probes is paramount to the success of their experiments. Both ATTO 532 and Alexa Fluor 532 are popular green-emitting fluorophores frequently employed in techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and fluorescence correlation spectroscopy (FCS). This guide provides an objective comparison of their performance, supported by photophysical data and a generalized experimental protocol to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorophore is often dictated by its intrinsic photophysical properties. A summary of the key quantitative data for this compound and Alexa Fluor 532 is presented below.
| Property | This compound | Alexa Fluor 532 | Reference |
| Excitation Maximum (λex) | 532 nm | 532 nm | [1][2] |
| Emission Maximum (λem) | 553 nm | 554 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | 81,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.90 | 0.61 | [1][2] |
| Fluorescence Lifetime (τ) | 3.8 ns | Not specified | [1] |
| Brightness (ε x Φ) | 103,500 | 49,410 | |
| Molecular Weight | ~966 g/mol (Varies with reactive group) | ~627 g/mol (Varies with reactive group) | [1][2] |
In-Depth Look at the Fluorophores
This compound:
This compound is a rhodamine derivative known for its exceptional brightness and high photostability, making it highly suitable for single-molecule detection.[3][4] Its high fluorescence quantum yield and strong absorption contribute to its excellent performance in demanding applications.[3] The manufacturer highlights its high thermal and photo-stability, as well as its excellent water solubility.[3] These characteristics are particularly advantageous for single-molecule studies where long observation times and high signal-to-noise ratios are critical. Some studies have noted its low levels of aspecific interactions in cellular environments.[5]
Alexa Fluor 532:
Alexa Fluor 532 is another widely used fluorophore that is spectrally similar to this compound.[2] It is recognized for its good performance in fluorescence microscopy and has been characterized as having a good signal-to-nonspecific binding ratio, indicating it is less "sticky" than some other dyes.[6] While its brightness is lower than that of this compound, it remains a robust and reliable choice for many single-molecule applications.
Experimental Protocol: A Generalized Approach for Comparison
To directly compare the performance of this compound and Alexa Fluor 532 in a single-molecule FRET experiment, the following generalized protocol can be adapted. This protocol focuses on a DNA origami-based system, a common tool for calibrating and testing smFRET setups.
1. Sample Preparation:
-
DNA Origami Assembly: Assemble DNA origami nanostructures designed with specific docking sites for fluorescently labeled DNA strands.
-
Oligonucleotide Labeling: Covalently label single-stranded DNA oligonucleotides with either this compound NHS ester or Alexa Fluor 532 NHS ester. A second set of oligonucleotides should be labeled with a suitable acceptor dye (e.g., ATTO 647N or Alexa Fluor 647).
-
Purification: Purify the labeled oligonucleotides using high-performance liquid chromatography (HPLC) to remove unlabeled strands and free dye.
-
Hybridization: Hybridize the labeled oligonucleotides to the DNA origami nanostructures.
2. Microscope Slide Preparation:
-
Surface Passivation: Clean glass coverslips and passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding of the sample.
-
Streptavidin Coating: Incubate the passivated surface with streptavidin to allow for the immobilization of biotinylated DNA origami.
-
Sample Immobilization: Introduce the biotinylated DNA origami sample into the flow chamber and allow it to bind to the streptavidin-coated surface.
3. Single-Molecule Imaging:
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a 532 nm laser for donor excitation and a 640 nm laser for acceptor excitation (for acceptor identification).
-
Imaging Buffer: Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to minimize photobleaching.
-
Data Acquisition: Acquire movies of single molecules, alternating between donor and acceptor excitation to identify molecules containing both dyes.
4. Data Analysis:
-
Molecule Identification: Identify single molecules and extract the fluorescence intensity time traces for the donor and acceptor channels.
-
FRET Efficiency Calculation: Calculate the FRET efficiency for each molecule over time.
-
Photobleaching Analysis: Determine the photobleaching lifetime for each dye by measuring the time until the fluorescence signal abruptly disappears. This should be done under identical laser power and imaging conditions for a fair comparison.
Visualizing Experimental Concepts
To further clarify the experimental workflow and the fundamental principles involved, the following diagrams are provided.
References
ATTO 532 vs. Cy3: A Comparative Guide to Photostability for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust and photostable fluorophore is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of two commonly used fluorescent dyes, ATTO 532 and Cy3, with a focus on their photostability and key photophysical properties.
While both this compound and Cy3 are widely utilized in various applications such as fluorescence microscopy, single-molecule studies, and flow cytometry, their performance under prolonged or intense illumination can differ significantly. This comparison aims to provide the necessary data and experimental context to enable an informed decision for your specific research needs.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and Cy3, offering a direct comparison of their performance characteristics.
| Property | This compound | Cy3 |
| Excitation Maximum | 532 nm[1] | ~550-554 nm[2] |
| Emission Maximum | 553 nm[1] | ~568-570 nm[2] |
| Molar Extinction Coefficient | 115,000 M⁻¹cm⁻¹[1] | 150,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield | 0.90[1] | ~0.15 - 0.24[2] |
| Photostability | High[3][4] | Moderate |
Photostability Comparison
ATTO dyes are widely recognized for their enhanced photostability compared to traditional cyanine (B1664457) dyes like Cy3.[4][5] this compound is consistently described as having high to excellent photostability, making it well-suited for demanding applications that require long or repeated exposure to excitation light, such as time-lapse microscopy and single-molecule studies.[3][4][6] The rigid molecular structure of ATTO dyes contributes to their resistance to photobleaching.
In contrast, while still a versatile and widely used dye, Cy3 exhibits more moderate photostability. Experimental data has shown that under continuous illumination, the fluorescence intensity of Cy3 diminishes more rapidly than more photostable alternatives. For instance, one study indicated that after 95 seconds of constant illumination, Cy3 retained approximately 75% of its initial fluorescence.[5] For applications where prolonged imaging is necessary, this level of photobleaching could impact the signal-to-noise ratio and the quantitative accuracy of the results. Therefore, for experiments demanding high photostability, this compound presents a superior alternative to Cy3.[5]
Experimental Protocol: Measuring Fluorophore Photostability
To quantitatively assess the photostability of fluorescent dyes in your own laboratory setting, the following generalized protocol can be employed. This method involves measuring the rate of fluorescence decay under continuous illumination.
Objective: To determine and compare the photobleaching rates of this compound and Cy3.
Materials:
-
This compound and Cy3 labeled samples (e.g., antibodies, oligonucleotides) at equivalent concentrations and degree of labeling.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable, high-intensity light source (e.g., laser or LED).
-
Appropriate filter sets for this compound and Cy3.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software.
Methodology:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure consistent sample concentration and mounting conditions for all dyes being compared.
-
Include a control slide with unlabeled cells or substrate to measure background fluorescence.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) containing the fluorescent sample.
-
Using identical illumination power and camera settings for both dyes, acquire a time-lapse series of images.
-
Continuously illuminate the sample and capture images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent sample) for each image and subtract this value from the corresponding ROI intensity.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time zero (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time for both this compound and Cy3.
-
The resulting curves will illustrate the rate of photobleaching for each dye. A slower decay in fluorescence intensity indicates higher photostability.
-
For a more quantitative comparison, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined from the decay curves.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.
Caption: Experimental workflow for photostability comparison.
This comprehensive guide, supported by quantitative data and a detailed experimental protocol, provides a solid foundation for selecting the optimal fluorophore for your research needs. The superior photostability of this compound makes it a compelling choice for advanced fluorescence imaging applications where signal longevity and quantitative accuracy are critical.
References
ATTO 532: A Superior Alternative to Rhodamine 6G for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescent probes, ATTO 532 emerges as a compelling alternative to the traditional Rhodamine 6G. Offering enhanced photostability and improved water solubility, this compound demonstrates significant advantages in demanding applications such as fluorescence microscopy and single-molecule spectroscopy.
This compound, a fluorescent label structurally related to Rhodamine 6G, has been engineered to overcome some of the key limitations of its predecessor.[1][2][3][4] This guide provides a comprehensive comparison of the performance of this compound and Rhodamine 6G, supported by their photophysical and photochemical properties, and presents detailed experimental protocols for their application.
Unveiling the Photophysical Advantages of this compound
A direct comparison of the key photophysical properties of this compound and Rhodamine 6G reveals the basis for this compound's superior performance in many applications. Both dyes exhibit strong absorption in the green region of the spectrum, making them compatible with common laser lines, such as the 532 nm laser.[5] However, subtle differences in their quantum yield and fluorescence lifetime, coupled with significant improvements in photostability, position this compound as the more robust choice.
| Property | This compound | Rhodamine 6G |
| Excitation Maximum (λex) | 532 nm[6] | ~525 - 530 nm |
| Emission Maximum (λem) | 553 nm[6] | ~548 - 555 nm |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹[6] | ~116,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.90[6] | ~0.95 |
| Fluorescence Lifetime (τ) | 3.8 ns[6] | ~4 ns |
| Photostability | High[2][3][6] | Moderate |
| Water Solubility | Excellent[2][3] | Good |
Table 1: Comparison of Photophysical Properties of this compound and Rhodamine 6G.
Enhanced Performance in Key Applications
The superior photostability of this compound translates directly to improved performance in applications that involve prolonged or intense illumination.
Fluorescence Microscopy
In immunofluorescence staining, the higher photostability of this compound allows for longer exposure times and the acquisition of more images before significant signal degradation occurs. This is particularly advantageous for capturing high-resolution images and performing multi-color imaging experiments.
Single-Molecule Spectroscopy
For single-molecule studies, where individual molecules are observed over extended periods, photobleaching is a major limiting factor. The enhanced photostability of this compound significantly increases the observation time of single molecules, enabling the collection of more statistically relevant data on molecular dynamics and interactions. While direct comparative studies on blinking behavior are limited, the overall higher photostability of this compound suggests a more stable fluorescent signal.
Experimental Protocols
Immunofluorescence Staining Protocol for Adherent Cells
This protocol provides a general guideline for immunofluorescence staining of adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target protein)
-
This compound-conjugated Secondary Antibody
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips with cultured adherent cells
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizing Cellular Processes and Experimental Designs
To aid in the conceptualization of experiments utilizing these fluorescent probes, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a common experimental workflow.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[7][8][9][10] Fluorescently labeled antibodies targeting components of this pathway are frequently used in research to visualize and quantify signaling events.
Caption: EGFR signaling cascade leading to cell proliferation.
Single-Molecule FRET (smFRET) Experimental Workflow
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to study molecular conformations and dynamics.[1][11][12][13][14] This workflow outlines the key steps in an smFRET experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. metabion.com [metabion.com]
- 4. Fluorescent Labels: 500 nm - 600 nm | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 9. Pathway: EGFR SIGNALING PATHWAY [flybase.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 14. Structural Information from Single-molecule FRET Experiments Using the Fast Nano-positioning System [jove.com]
ATTO 532 and ATTO 647N: A Comprehensive Guide for FRET Applications
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the Förster Resonance Energy Transfer (FRET) pair ATTO 532 and ATTO 647N against other common alternatives. Supported by experimental data and detailed protocols, this document serves as a practical resource for employing this dye pair in various research applications.
This compound, a fluorescent label akin to Rhodamine 6G, and ATTO 647N, a dye known for its exceptional brightness and photostability in the near-infrared spectrum, together form a versatile FRET pair.[1][2] FRET is a non-radiative energy transfer mechanism between two chromophores—a donor (this compound) and an acceptor (ATTO 647N)—that is highly dependent on the distance between them, typically in the range of 1-10 nanometers. This property makes FRET an invaluable tool for studying molecular interactions, conformational changes in proteins, and dynamics of biological processes.
Spectral Properties and FRET Characteristics
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra, as well as their respective quantum yields and the relative orientation of their transition dipoles. The Förster radius (R₀) is the distance at which the FRET efficiency is 50%. For the this compound and ATTO 647N pair, the R₀ is approximately 6.0 nm, making it suitable for a wide range of biological studies.[3]
| Property | This compound (Donor) | ATTO 647N (Acceptor) | Reference |
| Excitation Maximum (λex) | 532 nm | 644 nm | [4][5] |
| Emission Maximum (λem) | 553 nm | 669 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.90 | 0.65 | [5][6] |
| Fluorescence Lifetime (τ) | 3.8 ns | 3.5 ns | [6] |
| Förster Radius (R₀) for the pair | \multicolumn{2}{c | }{60 Å (6.0 nm)} |
The FRET Process: A Visual Representation
The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer between a donor and an acceptor fluorophore.
Caption: The FRET Process
Comparison with Alternative FRET Pairs
The choice of a FRET pair is crucial for the success of an experiment. Here, we compare the this compound/ATTO 647N pair with other commonly used FRET pairs.
| FRET Pair | Donor (λex/λem) | Acceptor (λex/λem) | Förster Radius (R₀) | Key Advantages | Key Disadvantages |
| This compound / ATTO 647N | 532 nm / 553 nm | 644 nm / 669 nm | 6.0 nm | High photostability of ATTO 647N, good spectral separation. | ATTO 647N can exhibit hydrophobicity. |
| Cy3 / Cy5 | 550 nm / 570 nm | 650 nm / 670 nm | ~5.4 nm | Widely used and well-characterized. | Cy5 is susceptible to photobleaching and blinking. |
| Alexa Fluor 555 / Alexa Fluor 647 | 555 nm / 565 nm | 650 nm / 668 nm | 5.1 nm | High quantum yields and photostability. | Can be more expensive than other dyes. |
| ATTO 550 / ATTO 647N | 554 nm / 576 nm | 644 nm / 669 nm | 6.5 nm | Large Förster radius, good for longer distances. | Both dyes can exhibit some hydrophobicity. |
ATTO dyes, in general, are known for their high photostability and brightness. Specifically, ATTO 647N and ATTO 655 are reported to be significantly more resistant to ozone-induced degradation compared to cyanine (B1664457) dyes like Cy5, which is a considerable advantage in microarray applications. Furthermore, the fluorescence quantum yield of ATTO 647N in aqueous solution is about twice that of Cy5.
Experimental Protocols
A typical FRET experiment involves protein labeling, sample preparation, data acquisition, and data analysis. The following is a generalized protocol for an ensemble FRET experiment to study protein-protein interactions.
Protein Labeling with this compound-maleimide and ATTO 647N-maleimide
This protocol is suitable for proteins with available cysteine residues for thiol-maleimide chemistry.
-
Protein Preparation:
-
Dissolve 1-5 mg of the purified proteins (one to be labeled with the donor and the other with the acceptor) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). The optimal protein concentration is between 2-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound-maleimide and ATTO 647N-maleimide in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide-activated dye solution to the respective protein solutions while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25).[8]
-
The first colored fraction corresponds to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the absorption maximum of the respective dye (532 nm for this compound and 644 nm for ATTO 647N).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Experimental Workflow for FRET Measurement
The following diagram outlines a typical workflow for an ensemble FRET experiment to study protein-protein interaction.
Caption: Experimental Workflow for Ensemble FRET
FRET Data Acquisition and Analysis
-
Control Spectra:
-
Measure the emission spectrum of the donor-labeled protein alone upon excitation at the donor's excitation wavelength (532 nm).
-
Measure the emission spectrum of the acceptor-labeled protein alone upon excitation at the donor's excitation wavelength to determine the amount of direct acceptor excitation (crosstalk).
-
Measure the emission spectrum of the acceptor-labeled protein alone upon excitation at its own excitation wavelength (644 nm) to confirm its fluorescence.
-
-
FRET Measurement:
-
Mix the donor- and acceptor-labeled proteins at the desired concentrations.
-
Incubate to allow for complex formation.
-
Excite the sample at the donor's excitation wavelength (532 nm) and record the entire emission spectrum.
-
-
FRET Efficiency Calculation: The FRET efficiency (E) can be calculated from the fluorescence intensity of the donor in the absence (I_D) and presence (I_DA) of the acceptor:
E = 1 - (I_DA / I_D)
Alternatively, FRET efficiency can be determined from the sensitized emission of the acceptor. This requires correction for spectral crosstalk.[9][10]
Applications in Research
The this compound/ATTO 647N FRET pair is particularly well-suited for single-molecule FRET (smFRET) studies due to the high photostability of ATTO 647N.[2] These studies allow for the observation of conformational dynamics and interactions of individual molecules, providing insights that are often obscured in ensemble measurements. Applications include studying protein folding, DNA-protein interactions, and the dynamics of molecular machines.[11][12]
References
- 1. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 2. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 5. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 10. Intensity-based FRET - lambertinstruments.com [lambertinstruments.com]
- 11. Functional studies of DNA-protein interactions using FRET techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Studies of DNA-Protein Interactions Using FRET Techniques | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Quantum Yield: ATTO 532 vs. CF 532
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that can significantly impact experimental outcomes. Among the myriad of available options, ATTO 532 and CF 532 are two popular choices in the green-yellow region of the spectrum. This guide provides an objective comparison of their quantum yields, supported by experimental data and detailed methodologies, to aid in the selection of the optimal dye for specific research applications.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is characterized by several key photophysical parameters. A summary of these properties for this compound and CF 532 is presented below for a direct comparison.
| Property | This compound | CF 532 |
| Quantum Yield (Φ) | 0.90[1] | Not explicitly stated, but antibody conjugates are significantly brighter than Alexa Fluor® 532 (Φ = 0.61)[2][3] |
| Excitation Max (λex) | 532 nm[1] | 527 nm[3] |
| Emission Max (λem) | 553 nm[1] | 558 nm[3] |
| Molar Extinction Coefficient (ε) | 115,000 cm⁻¹M⁻¹[1] | 96,000 cm⁻¹M⁻¹[3] |
| Fluorescence Lifetime (τ) | 3.8 ns[1] | Not specified |
This compound is characterized by a very high quantum yield of 0.90. While a specific quantum yield for CF 532 is not provided by the manufacturer, it is noted that CF 532 antibody conjugates are significantly brighter than those of Alexa Fluor® 532, which has a quantum yield of 0.61.[2][3] This suggests that CF 532 also possesses a high quantum yield. Biotium, the manufacturer of CF dyes, indicates that the quantum yield of their dyes can be influenced by environmental factors and conjugation.[4] They propose that a practical comparison of quantum yields can be made by assessing the fluorescence intensity of labeled proteins at varying degrees of labeling, where CF dyes generally exhibit less fluorescence quenching than other commercial dyes.[4]
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Principle
The quantum yield of an unknown sample (Φ_X) can be calculated relative to a standard (Φ_ST) using the following equation:
Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (η_X² / η_ST²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent (e.g., ethanol, water)
-
Sample of unknown quantum yield
Procedure
-
Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the unknown.
-
Integrate the area under the emission spectra for both the standard and the unknown samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fits for both the standard and the unknown.
-
Calculate the quantum yield of the unknown sample using the equation mentioned in the principle, where the ratio of the integrated intensities (I_X / I_ST) can be replaced by the ratio of the gradients (Grad_X / Grad_ST).
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence quantum yield using the comparative method.
References
A Researcher's Guide to Navigating Fluorescence Cross-Talk with ATTO 532
An objective comparison of ATTO 532's spectral characteristics and potential for cross-talk with other common fluorophores, supported by spectral data and standardized experimental protocols.
For researchers and drug development professionals leveraging fluorescence in multiplex assays, Förster Resonance Energy Transfer (FRET), and high-resolution microscopy, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. This compound, a versatile fluorescent label, is often a key component in these experiments. However, spectral overlap with other fluorophores can lead to a phenomenon known as cross-talk or bleed-through, where the signal from one fluorophore is erroneously detected in the channel of another. This guide provides a comprehensive evaluation of this compound's potential for cross-talk with other commonly used fluorophores, offering a data-driven approach to experimental design and fluorophore selection.
Understanding Fluorescence Cross-Talk
Fluorescence cross-talk arises from two primary sources:
-
Excitation Cross-Talk: The excitation spectrum of one fluorophore overlaps with the excitation laser line intended for another, leading to its unintended excitation.
-
Emission Bleed-Through: The emission spectrum of one fluorophore is broad enough to spill into the detection channel of a second, spectrally adjacent fluorophore.
Effective management of cross-talk is crucial for the unambiguous interpretation of multicolor fluorescence data.
Spectral Properties of this compound and Comparable Fluorophores
This compound is a rhodamine derivative known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] Its spectral characteristics make it a popular choice for excitation with the common 532 nm laser line. To assess its potential for cross-talk, a comparison of its spectral properties with those of other frequently used fluorophores in a similar spectral region is essential.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 532 [2] | 553 [2] | 115,000 [2] | 0.90 [2] |
| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 |
| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| VIC | 538 | 554 | 70,000 | N/A |
| HEX | 535 | 556 | 85,000 | N/A |
| JOE | 520 | 548 | 75,000 | N/A |
Evaluation of Potential Cross-Talk with this compound
Based on the spectral data, we can predict and evaluate the potential for cross-talk between this compound and other fluorophores.
| Fluorophore Pair (this compound as Donor/Reference) | Excitation Overlap Concern | Emission Overlap Concern | Potential for Cross-Talk | Mitigation Strategy |
| This compound / Alexa Fluor 546 | Low | Moderate | Moderate emission bleed-through from this compound into the Alexa Fluor 546 channel is possible. | Use of narrow bandpass emission filters. Sequential imaging. |
| This compound / Cy3 | Moderate | High | Significant potential for both excitation cross-talk and emission bleed-through due to close spectral proximity. | Not recommended for simultaneous use without advanced spectral unmixing. |
| This compound / Alexa Fluor 555 | Moderate | High | Similar to Cy3, high potential for cross-talk. | Not recommended for simultaneous use without advanced spectral unmixing. |
| This compound / ATTO 565 | Low | Moderate | Moderate potential for emission bleed-through. | Narrow bandpass filters and careful selection of excitation sources. |
It is important to note that while spectral overlap provides a strong indication of potential cross-talk, the actual degree of bleed-through in a specific experiment will depend on factors such as the relative abundance of the labeled targets, the brightness of the fluorophores, and the specific filter sets and detectors used.
Experimental Protocol for Quantifying Fluorescence Cross-Talk
To empirically determine the level of cross-talk in your specific experimental setup, the following protocol can be employed. This method involves preparing single-color control samples to measure the bleed-through into other channels.
1. Sample Preparation:
-
Prepare individual samples, each labeled with only one of the fluorophores you intend to use in your multicolor experiment (e.g., a sample with only this compound, a sample with only Alexa Fluor 546, etc.).
-
Ensure the labeling conditions and fluorophore concentrations are representative of your actual experiment.
-
Include an unlabeled control sample to determine the level of autofluorescence.
2. Image Acquisition:
-
For each single-color sample, acquire images in all the channels you plan to use for your multicolor experiment.
-
Use the exact same acquisition settings (laser power, detector gain, pinhole size, pixel dwell time, etc.) that you will use for your final experiment.
3. Data Analysis:
-
For each single-color sample, measure the mean fluorescence intensity in a region of interest (ROI) containing the labeled structure in both its primary channel and any channels where bleed-through is observed.
-
Calculate the bleed-through percentage using the following formula:
-
Bleed-through (%) = (Mean Intensity in Bleed-through Channel / Mean Intensity in Primary Channel) x 100
-
-
This calculation will yield a "bleed-through coefficient" that can be used for spectral unmixing to correct your multicolor images.
Visualizing the Concepts
To further clarify the concepts of fluorescence cross-talk and the experimental workflow for its evaluation, the following diagrams are provided.
Caption: A diagram illustrating the concepts of emission bleed-through and excitation cross-talk between two hypothetical fluorophores.
Caption: An experimental workflow for the quantification and correction of fluorescence cross-talk.
Conclusion
This compound is a high-performance fluorophore that is well-suited for a variety of fluorescence-based applications. While it offers excellent spectral properties, careful consideration of its potential for cross-talk with other fluorophores is essential for the design of robust and reliable multicolor experiments. By understanding the principles of fluorescence cross-talk, consulting spectral data, and performing empirical measurements of bleed-through, researchers can confidently select compatible fluorophore combinations and implement appropriate correction strategies to ensure the integrity of their data. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their specific experimental needs.
References
ATTO 532 performance in different commercial microscopy systems
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comprehensive comparison of ATTO 532 with other commonly used fluorescent dyes in its spectral class, namely Alexa Fluor 532 and Cy3, focusing on their performance in commercial confocal and stimulated emission depletion (STED) microscopy systems.
This compound is a fluorescent label that is structurally related to Rhodamine 6G. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a versatile dye for a range of applications from single-molecule detection to super-resolution imaging.[1] This guide will delve into the quantitative performance of this compound against its main competitors and provide detailed experimental protocols to enable researchers to optimize their imaging experiments.
Performance Comparison
Choosing the right fluorophore requires a careful consideration of its spectral properties, brightness, and photostability within the context of a specific microscopy system and experimental setup. Below is a summary of the key performance characteristics of this compound, Alexa Fluor 532, and Cy3.
| Property | This compound | Alexa Fluor 532 | Cy3 |
| Excitation Max (nm) | 532 | 532 | ~550 |
| Emission Max (nm) | 552 | 554 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000 | 81,000 | 150,000 |
| Quantum Yield | 0.90 | 0.61 | ~0.3 |
| Fluorescence Lifetime (ns) | 3.8 | Not specified | Not specified |
| Brightness (Ext. Coeff. x QY) | 103,500 | 49,410 | ~45,000 |
| Photostability | High | Moderate | Moderate |
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Based on available data, this compound exhibits the highest brightness among the three dyes, primarily due to its exceptionally high quantum yield.
Performance in Commercial Microscopy Systems
The choice of fluorophore can significantly impact the quality of data obtained from different microscopy platforms.
Confocal Microscopy: In confocal microscopy, the high brightness and photostability of this compound can lead to improved signal-to-noise ratios and the ability to acquire more images from a single sample before significant photobleaching occurs. This is particularly advantageous when imaging weakly expressed targets or performing time-lapse experiments. Commercial systems like the Leica SP8 [3] and ZEISS LSM 980 [4][5][6][7][8] are well-suited for imaging this compound, with their flexible laser lines and sensitive detectors.
STED Microscopy: For super-resolution STED microscopy, photostability is a critical parameter. The intense depletion laser used in STED can rapidly photobleach less stable dyes. The high photostability of this compound makes it a suitable candidate for STED imaging, allowing for the acquisition of high-resolution images with good signal intensity.[9][10]
Experimental Protocols
To ensure optimal and reproducible results, detailed experimental protocols are essential. Below are general immunofluorescence protocols for cell and tissue staining that can be adapted for use with this compound, Alexa Fluor 532, or Cy3 conjugated secondary antibodies.
Immunofluorescence Staining of Adherent Cells
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG this compound)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium with Antifade
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protecting from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a suitable confocal or STED microscope.
Experimental Workflow Diagram
Caption: A typical immunofluorescence experimental workflow.
Conclusion
This compound stands out as a high-performance fluorescent dye for advanced microscopy techniques. Its superior brightness and photostability make it an excellent choice for both confocal and STED microscopy, often outperforming its competitors, Alexa Fluor 532 and Cy3. For researchers aiming to obtain high-quality, quantitative data, particularly in demanding imaging scenarios, this compound presents a compelling option. By following optimized experimental protocols, researchers can fully leverage the capabilities of this fluorophore to achieve exceptional imaging results.
References
- 1. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. imb.uq.edu.au [imb.uq.edu.au]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. Confocal Microscopes: Zeiss LSM 980 NLO Airyscan 2 confocal/two-photon laser-scanning microscope (508D) - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 6. pages.zeiss.com [pages.zeiss.com]
- 7. LSM 980: Confocal with Airy scanner (N.C.02.064) - Core Facility Bioimaging - LMU Munich [bioimaging.bmc.med.uni-muenchen.de]
- 8. hwkessel.com.pe [hwkessel.com.pe]
- 9. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
Literature review of ATTO 532 in high-impact publications
For Researchers, Scientists, and Drug Development Professionals
ATTO 532 is a versatile fluorescent dye belonging to the rhodamine family, renowned for its exceptional photophysical properties.[1][2] Its high fluorescence quantum yield, strong absorption, and excellent photostability make it a valuable tool for a wide range of high-impact research applications, from single-molecule detection to super-resolution microscopy.[1][2][3] This guide provides a comprehensive comparison of this compound with other commonly used fluorescent dyes, supported by experimental data and detailed protocols from peer-reviewed publications.
Performance Comparison
The selection of a fluorescent dye is critical for the success of fluorescence-based experiments. The following table summarizes the key photophysical properties of this compound and two of its common alternatives, Alexa Fluor 532 and Cyanine 3 (Cy3), to facilitate an informed decision.
| Property | This compound | Alexa Fluor 532 | Cy3 |
| Excitation Maximum (λex) | 532 nm[2][3] | 532 nm | 554 nm |
| Emission Maximum (λem) | 553 nm[2][3] | 554 nm | 568 nm |
| Molar Extinction Coefficient (εmax) | 115,000 cm-1M-1[3] | 81,000 cm-1M-1 | 150,000 cm-1M-1 |
| Fluorescence Quantum Yield (ηfl) | 0.90[3] | 0.61 | 0.15 |
| Fluorescence Lifetime (τfl) | 3.8 ns[2] | 2.5 ns | 0.18 ns |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are for the free dye in aqueous solution and should be considered as a general guide.
Experimental Protocols from High-Impact Publications
This section provides detailed methodologies for key experiments where this compound has been successfully employed, offering a practical guide for researchers looking to replicate or adapt these techniques.
Stimulated Emission Depletion (STED) Microscopy of Synaptic Vesicles
STED microscopy is a super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. This compound is well-suited for STED imaging due to its high photostability.[2] The following protocol is adapted from a study on the nanoscale organization of the cytoskeleton in cultured hippocampal neurons.[2]
Cell Culture and Immunostaining:
-
Hippocampal neurons are cultured on glass coverslips.
-
Cells are fixed and permeabilized for antibody labeling.
-
Primary antibodies targeting the protein of interest (e.g., synaptophysin) are incubated with the cells.
-
Secondary antibodies conjugated to this compound are then used for fluorescent labeling.
STED Imaging: [2]
-
Excitation: A 532 nm laser is used to excite the this compound fluorophores.
-
Depletion: A doughnut-shaped STED beam at 620 nm is co-aligned with the excitation laser to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the point-spread function.
-
Detection: The resulting fluorescence signal is detected using avalanche photodiodes (APDs).
-
Image Acquisition: Images are acquired with a pixel size of 20-30 nm and a pixel dwell time of 7-10 µs.
Single-Molecule Tracking in Live Cells
Single-molecule tracking (SMT) is a powerful technique to study the dynamics of individual molecules in their native cellular environment. The high brightness and photostability of this compound make it an excellent choice for long-term tracking experiments. The following is a generalized workflow for SMT.[3]
Cell Preparation and Labeling:
-
Cells are cultured on high-quality glass coverslips to minimize background fluorescence.
-
The protein of interest is tagged with a self-labeling enzyme tag (e.g., SNAP-tag or HaloTag).
-
The cells are then incubated with a cell-permeable this compound substrate that covalently binds to the tag, resulting in specific labeling of the protein of interest.
TIRF Microscopy and Data Acquisition:
-
Microscopy: Total Internal Reflection Fluorescence (TIRF) microscopy is often used to selectively excite fluorophores near the coverslip, reducing background from molecules deeper in the cell.
-
Illumination: A 532 nm laser is used for excitation.
-
Image Acquisition: A series of images is acquired at a high frame rate (e.g., 50-100 Hz) to capture the rapid movement of single molecules.
-
Tracking and Analysis: The positions of individual fluorescent spots are localized in each frame and linked together to form trajectories. These trajectories are then analyzed to determine diffusion coefficients, confinement, and other dynamic parameters.
Visualization of Applications
The following diagrams, generated using the DOT language, illustrate a general workflow for single-molecule tracking and a more specific application of this compound in imaging synaptic vesicle endocytosis.
References
Head-to-Head Comparison of ATTO 532 and Dy547 for Single-Molecule FRET (smFRET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two popular fluorescent dyes, ATTO 532 and Dy547, for use in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. The selection of an appropriate fluorophore pair is critical for the success of smFRET studies, directly impacting data quality and the ability to accurately measure intramolecular distances and dynamics. This document outlines the key photophysical properties of each dye, offers a comparative analysis of their performance based on available data, and provides detailed experimental protocols for their application.
Data Presentation: Photophysical Properties
A summary of the key photophysical parameters for this compound and Dy547 is presented below. This data is essential for calculating the Förster radius (R₀) and for optimizing experimental conditions.
| Property | This compound | Dy547 |
| Excitation Maximum (λ_ex) | 532 nm | 557 nm[1][2] |
| Emission Maximum (λ_em) | 553 nm | 574 nm[1][2] |
| Molar Extinction Coefficient (ε) | 115,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹[3] |
| Quantum Yield (Φ) | ~0.90 | Not explicitly found in searches |
| Fluorescence Lifetime (τ) | ~3.8 ns | Not explicitly found in searches |
| Reactive Groups Available | Maleimide (B117702), NHS Ester, etc.[4] | Maleimide, NHS Ester, etc.[3] |
Head-to-Head Performance Comparison
A direct, peer-reviewed, head-to-head comparison of this compound and Dy547 in an smFRET application was not identified in the available literature. However, a qualitative comparison can be drawn from their individual characteristics and mentions in various studies.
This compound:
This compound is a rhodamine derivative known for its high fluorescence quantum yield and excellent photostability, making it a popular choice for single-molecule studies.[4] Its strong absorption and high brightness contribute to a good signal-to-noise ratio in smFRET experiments. The availability of various reactive groups, such as maleimides and NHS esters, allows for straightforward labeling of proteins and nucleic acids.[4] Studies have highlighted its suitability for demanding applications like high-resolution microscopy and single-molecule detection.[4]
Dy547:
Dy547 is a trimethine cyanine (B1664457) dye often used as a substitute for Cy3.[3] A key advantage highlighted in the literature is its exceptional photostability, reportedly even greater than that of Cy3.[5] This enhanced photostability is a significant benefit for smFRET experiments, as it allows for longer observation times before photobleaching, enabling the capture of slower dynamic processes. Its high molar extinction coefficient suggests efficient light absorption.[3] Like this compound, it is available with a range of reactive moieties for biomolecule conjugation.[3]
Summary of Comparison:
| Feature | This compound | Dy547 |
| Brightness | High (high quantum yield) | Potentially high (high extinction coefficient) |
| Photostability | Very good | Excellent (reportedly better than Cy3)[5] |
| Spectral Properties | Well-characterized | Spectrally similar to Cy3[3] |
| Data Availability | Comprehensive photophysical data available | Quantum yield and lifetime data are not readily available in the public domain |
| Suitability for smFRET | Widely used and validated for smFRET | Promising due to high photostability, a direct replacement for the commonly used Cy3 |
Experimental Protocols
Detailed methodologies for labeling biomolecules and performing smFRET experiments using these dyes are provided below.
Protein Labeling with Maleimide Chemistry (e.g., this compound-maleimide or Dy547-maleimide)
This protocol is suitable for labeling cysteine residues in proteins.
Materials:
-
Protein of interest with a single accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound-maleimide or Dy547-maleimide dissolved in anhydrous DMSO to a stock concentration of 10 mM
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent prior to labeling.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-functionalized dye stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of DTT or β-mercaptoethanol to quench the unreacted maleimide dye. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from the free dye using a pre-equilibrated size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and applying the Beer-Lambert law with appropriate correction factors for the dye's absorbance at 280 nm.
DNA Labeling with NHS Ester Chemistry (e.g., this compound-NHS-ester or Dy547-NHS-ester)
This protocol is suitable for labeling amino-modified DNA oligonucleotides.
Materials:
-
Amino-modified DNA oligonucleotide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound-NHS-ester or Dy547-NHS-ester dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL
-
Ethanol (B145695) and 3 M sodium acetate (B1210297) for precipitation
-
HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the NHS-ester functionalized dye stock solution to the oligonucleotide solution. Incubate the reaction for 4-6 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye. This can be achieved by ethanol precipitation followed by reverse-phase HPLC.
-
Characterization: Confirm successful labeling and purity using techniques such as mass spectrometry and UV-Vis spectroscopy.
Total Internal Reflection Fluorescence (TIRF) Microscopy for smFRET
Experimental Setup:
-
A custom-built or commercial TIRF microscope equipped with a high numerical aperture objective (e.g., 1.49 NA).
-
A 532 nm laser for excitation of the donor dye (this compound or Dy547).
-
An EMCCD camera for sensitive detection of single-molecule fluorescence.
-
A microfluidic flow cell with a PEG-passivated surface to minimize non-specific binding.
-
Biotin-streptavidin chemistry for immobilizing the labeled biomolecules on the surface.
Procedure:
-
Surface Passivation: Clean glass coverslips and passivate the surface with a mixture of mPEG and biotin-PEG to create a non-stick surface with specific attachment points.
-
Sample Immobilization: Introduce streptavidin into the flow cell, followed by the biotinylated and dual-labeled biomolecule of interest at a low concentration (pM range) to ensure single-molecule density.
-
Imaging:
-
Illuminate the sample with the 532 nm laser in TIRF mode.
-
Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a dichroic mirror to split the emission and appropriate bandpass filters.
-
Record movies with a time resolution appropriate for the biological process being studied (typically 10-100 ms (B15284909) per frame).
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.
-
Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the background-corrected intensities of the acceptor and donor, respectively.
-
Generate FRET efficiency histograms and analyze the time traces to identify conformational states and dynamics.
-
Mandatory Visualizations
Caption: Experimental workflow for smFRET from labeling to data analysis.
References
ATTO 532 for dSTORM Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality dSTORM (direct Stochastic Optical Reconstruction Microscopy) images. This guide provides a comparative analysis of ATTO 532 against other commonly used dyes in the green-yellow spectral range, offering available experimental data and detailed protocols to inform your selection.
This compound is a rhodamine-based fluorescent dye recognized for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a suitable candidate for single-molecule localization microscopy techniques like dSTORM.[1][2][3][4][5] Its spectral properties, with an excitation maximum at 532 nm and an emission maximum at 553 nm, align well with common laser lines used in super-resolution microscopy.[1]
Performance Comparison
| Feature | This compound | Alexa Fluor 555 | Cy3B | Alexa Fluor 568 |
| Excitation Max (nm) | 532[1] | 555 | 559 | 578 |
| Emission Max (nm) | 553[1] | 580 | 570 | 603 |
| Quantum Yield | 0.90[1] | ~0.1 | ~0.67 | ~0.6 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 115,000[1] | 150,000 | 130,000 | 91,300 |
| Photon Yield per switching event (photons) | Data not available | 2500[6] | 1365-2057[6] | 2826[6] |
| Recommended dSTORM Buffer | 100mM MEA/OS[6] | MEA/OS | BME/OS or MEA/OS | MEA/OS |
| Comments | High photostability and quantum yield.[2][3][4] | Exceptional dSTORM dye in the red range, high photon emission per cycle. | Considered one of the best dyes for dSTORM in the red range. | A good dye for dSTORM, though Alexa Fluor 555 is often recommended over it. |
MEA: Mercaptoethylamine, BME: Beta-mercaptoethanol, OS: Oxygen Scavenging System.
While specific photon yield and localization precision data for this compound in dSTORM experiments are not provided in the searched literature, its high quantum yield and photostability are advantageous for single-molecule localization. For comparison, Alexa Fluor 555 is highlighted as an exceptional dSTORM dye with a high number of photons per switching cycle. Cy3B is also considered a top-performing dye for dSTORM in the red range.
Experimental Protocols
A successful dSTORM experiment relies on a well-defined experimental protocol, particularly the composition of the imaging buffer which induces the "blinking" of the fluorophores.
dSTORM Imaging Buffer Preparation
The following is a general protocol for preparing a standard dSTORM imaging buffer containing an oxygen scavenger system (OS) and a thiol.
Materials:
-
Tris-HCl (1M, pH 8.0)
-
NaCl
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Mercaptoethylamine (MEA) or β-mercaptoethanol (BME)
-
Deionized water
Buffer Composition:
A commonly used buffer for dyes in the spectral range of this compound consists of:
-
100 mM MEA in an oxygen scavenger system (OS). [6]
Preparation Steps:
-
Prepare the Oxygen Scavenger System (GLOX solution):
-
Dissolve 100 mg of glucose in 800 µL of 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl.
-
Add 10 µL of a 10 mg/mL glucose oxidase stock solution.
-
Add 10 µL of a 10 mg/mL catalase stock solution.
-
Vortex gently to mix. This solution should be prepared fresh.
-
-
Prepare the final imaging buffer:
-
To 1 mL of the GLOX solution, add MEA to a final concentration of 100 mM.
-
Adjust the pH to the desired value if necessary. For this compound, a pH of around 8.0-8.5 is often a good starting point, though optimization may be required.
-
The buffer should be used immediately after preparation.
-
Immunofluorescence Staining Protocol for dSTORM
This protocol outlines the steps for labeling cellular structures with antibodies conjugated to this compound for dSTORM imaging.
-
Cell Culture and Fixation:
-
Plate cells on high-precision glass coverslips.
-
Grow cells to the desired confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Post-fixation (optional but recommended):
-
Fix the cells again with 4% PFA in PBS for 10 minutes to crosslink the antibodies.
-
Wash three times with PBS.
-
-
dSTORM Imaging:
-
Mount the coverslip onto a microscope slide with a small amount of dSTORM imaging buffer.
-
Seal the coverslip to prevent buffer evaporation and oxygen re-entry.
-
Proceed with dSTORM imaging immediately.
-
Visualizing the dSTORM Principle and Workflow
The following diagrams illustrate the fundamental principle of dSTORM and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for ATTO 532
This document provides essential safety and logistical information for the proper handling and disposal of ATTO 532, a fluorescent dye commonly used in research and drug development. The following procedures are based on safety data sheets (SDS) and are intended to ensure the safe management of this substance in a laboratory environment.
Safety and Disposal Overview
This compound and its common derivatives are not classified as hazardous substances according to available safety data sheets.[1] However, it is crucial to adhere to good laboratory practices and local regulations for chemical waste disposal. The following table summarizes key safety and disposal information.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Primary Route of Exposure | Ingestion, inhalation, skin contact, eye contact. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | [1] |
| First Aid Measures | If Swallowed: Call a poison center or doctor if you feel unwell.[1] If Inhaled: Move person to fresh air.[1] Skin Contact: Wash with plenty of water.[1] Eye Contact: Rinse eyes with water as a precaution.[1] | |
| Spill Cleanup | For solid spills, mechanically recover the product. Avoid generating dust. For solutions, absorb with an inert material. Clean the affected area. | |
| Disposal Method | Dispose of waste material in accordance with national and local regulations. Do not let the product enter drains. Handle uncleaned containers as you would the product itself. | |
| Incompatible Materials | Strong oxidizing agents. |
General Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound waste, including aqueous solutions and contaminated labware.
1. Waste Collection:
-
Designate a specific, clearly labeled waste container for this compound and related materials. The container should be made of a material compatible with the solvents used (e.g., high-density polyethylene).
-
Collect all waste containing this compound, including unused solutions, contaminated buffers, and supernatant from centrifugation steps.
-
Solid waste, such as contaminated pipette tips, microfuge tubes, and gloves, should be collected in a separate, clearly labeled solid waste container.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep aqueous waste separate from organic solvent waste.
3. Waste Storage:
-
Store the waste container in a designated, secondary containment area to prevent spills.
-
Keep the container closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
Arrange for the disposal of the waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents, including the name of the chemical and estimated concentration.
-
Never dispose of this compound waste by pouring it down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
